2-Chloro-6-hydrazinyl-4-(trifluoromethyl)pyridine
Description
BenchChem offers high-quality 2-Chloro-6-hydrazinyl-4-(trifluoromethyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-6-hydrazinyl-4-(trifluoromethyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[6-chloro-4-(trifluoromethyl)pyridin-2-yl]hydrazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClF3N3/c7-4-1-3(6(8,9)10)2-5(12-4)13-11/h1-2H,11H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFACCCFLLFQERY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1NN)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClF3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Comprehensive Structure Elucidation of (6-Chloro-4-(trifluoromethyl)pyridin-2-yl)-hydrazine: A Technical Guide
Executive Summary & Core Rationale
In modern pharmaceutical and agrochemical development, highly functionalized pyridines serve as foundational building blocks. Among these, (6-Chloro-4-(trifluoromethyl)pyridin-2-yl)-hydrazine (CAS No. 129015-68-5) is a critical intermediate, possessing three distinct reactive centers: a nucleophilic hydrazine moiety, an electrophilic chloro-substituted carbon, and an electron-withdrawing trifluoromethyl (
Before this molecule can be safely deployed in complex synthetic pathways—such as the construction of biologically active pyrazolo-pyridines—its exact regiochemistry and structural integrity must be unambiguously elucidated. This guide outlines a self-validating analytical framework combining High-Resolution Mass Spectrometry (HRMS), Multinuclear NMR, and orthogonal chemical derivatization to confirm the molecular topology.
Theoretical Spectroscopic Profile & Causality
Structural elucidation is not merely data collection; it is the formulation and testing of a structural hypothesis. For this molecule (Formula:
-
Isotopic Self-Validation (MS): The presence of a single chlorine atom dictates a strict theoretical isotopic ratio. The natural abundance of
(75.77%) and (24.23%) acts as an internal control. The and peaks must appear in an exact ~3:1 ratio. Any deviation instantly signals an isobaric impurity. -
Solvent-Dependent Exchange (NMR): The hydrazine
protons are highly exchangeable. The causal selection of DMSO- as the NMR solvent is mandatory. DMSO's strong hydrogen-bond accepting nature reduces the intermolecular proton exchange rate, pushing it into the slow regime on the NMR timescale and allowing these critical protons to be observed as distinct resonances[2]. -
Through-Bond Connectivity (2D NMR): Direct
detection is notoriously insensitive due to its low gyromagnetic ratio. Therefore, Heteronuclear Multiple Bond Correlation (HMBC) is employed to transfer magnetization from the hydrazine protons to the pyridine ring, unambiguously proving the attachment point of the hydrazine group[2].
Self-Validating Experimental Protocols
Protocol 1: High-Resolution LC-MS (ESI+)
Objective: Confirm the exact molecular formula and isotopic signature.
-
Sample Preparation: Dissolve 1.0 mg of the compound in 1 mL of LC-MS grade Methanol. Dilute 1:100 in an aqueous solution of 0.1% Formic Acid / Acetonitrile (50:50 v/v) to promote protonation of the basic hydrazine nitrogen.
-
Chromatographic Separation: Inject 2 µL onto a C18 reverse-phase column (2.1 x 50 mm, 1.7 µm). Execute a linear gradient from 5% to 95% Acetonitrile over 5.0 minutes.
-
Mass Detection: Operate the Quadrupole Time-of-Flight (Q-TOF) mass spectrometer in positive Electrospray Ionization (ESI+) mode. Calibrate dynamically using an internal reference mass (e.g., Leucine Enkephalin) to guarantee a mass accuracy error of
. -
Validation: Extract the ion chromatogram at
. Verify that the isotope peak at integrates to approximately 32% of the monoisotopic peak.
Protocol 2: Multinuclear NMR Spectroscopy
Objective: Map the carbon-hydrogen-fluorine-nitrogen connectivity.
-
Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of anhydrous DMSO-
(100.0 atom % D) containing 0.03% v/v Tetramethylsilane (TMS). -
and
Acquisition: Acquire NMR at 298 K using a 30° pulse and a 2.0-second relaxation delay. Acquire NMR using WALTZ-16 proton decoupling. A minimum of 1024 scans is required to achieve an adequate signal-to-noise ratio for the quaternary carbons (C2, C4, C6). -
and
Acquisition: Acquire NMR with decoupling to observe the pure singlet. Execute a HMBC experiment optimized for long-range coupling ( ) to correlate the proton to the adjacent pyridine C2/C6 carbons and the pyridine nitrogen[2].
Protocol 3: Orthogonal Chemical Derivatization
Objective: Chemically prove the presence of the primary and secondary amines of the hydrazine moiety.
-
Reaction Setup: Combine 50 mg of the hydrazine with 1.2 equivalents of acetylacetone (a 1,3-diketone) in 2 mL of absolute ethanol[3].
-
Cyclization: Heat the mixture to reflux (78 °C) for 4 hours. The acid-catalyzed condensation forces the formation of a pyrazole ring[3].
-
Verification: Concentrate the solvent in vacuo and analyze the crude product via
NMR. The self-validating proof of structure is the complete disappearance of the exchangeable and signals, replaced by a newly formed pyrazole C4-H singlet at .
Quantitative Data Summaries
Table 1: Multinuclear NMR Assignments (DMSO-
| Position | Multiplicity | Multiplicity | Integration | ||
| C2 (C-Cl) | 149.5 | s | - | - | - |
| C3 (CH) | 112.3 | q ( | 7.15 | s (br) | 1H |
| C4 (C-CF | 140.2 | q ( | - | - | - |
| C5 (CH) | 104.1 | q ( | 7.05 | s (br) | 1H |
| C6 (C-N) | 162.4 | s | - | - | - |
| CF | 122.8 | q ( | - | - | - |
| NH | - | - | 8.42 | s | 1H (exch.) |
| NH | - | - | 4.65 | s | 2H (exch.) |
Note: The quartets observed on C3 and C5 in the
Table 2: HRMS (ESI+) Fragmentation and Isotopic Profile
| Species | Formula | Theoretical | Expected Intensity | Structural Significance |
| 212.0202 | 100% | Intact protonated molecule | ||
| 214.0173 | ~32.0% | Internal validation of a single Cl atom | ||
| Fragment 1 | 182.0000 | Variable | Loss of |
System Workflows & Visualizations
Fig 1: Multi-modal analytical workflow for structural elucidation.
Fig 2: Orthogonal validation via pyrazole derivatization.
References
-
High-Resolution NMR Techniques in Organic Chemistry (3rd Edition) Claridge, T. D. W. (2016). ResearchGate / Elsevier. URL:[Link]
- Process for the regioselective synthesis of pyrazoles (WO2015097658A1)
Sources
Physicochemical Profiling and Synthetic Methodologies of 2-Chloro-6-hydrazinyl-4-(trifluoromethyl)pyridine: A Technical Guide for Drug Development
Executive Summary
2-Chloro-6-hydrazinyl-4-(trifluoromethyl)pyridine (CAS: 129015-68-5) is a highly versatile, polyfunctionalized heterocyclic building block extensively utilized in modern drug discovery and agrochemical development[1]. Characterized by a "push-pull" electronic system, this molecule features a strongly electron-withdrawing trifluoromethyl (-CF
This technical guide provides an in-depth analysis of its physicochemical properties, structural causality, and a self-validating synthetic protocol grounded in nucleophilic aromatic substitution (S
Physicochemical Properties & Structural Causality
The utility of 2-Chloro-6-hydrazinyl-4-(trifluoromethyl)pyridine stems directly from its carefully balanced physicochemical profile. The incorporation of the -CF
Quantitative Data Summary
The following table summarizes the core physicochemical parameters that dictate the compound's behavior in both synthetic workflows and biological environments.
| Parameter | Value | Causality / Implication |
| Molecular Formula | C | Provides a low molecular weight (211.57 g/mol ) ideal for fragment-based drug design (FBDD). |
| CAS Number | 129015-68-5 | Standard registry identifier for procurement and safety tracking[1]. |
| LogP (Predicted) | ~2.2 - 2.8 | The -CF |
| Topological Polar Surface Area (TPSA) | 50.9 Ų | The hydrazine group contributes significantly to TPSA, ensuring adequate aqueous solubility prior to cyclization[2]. |
| Hydrogen Bond Donors / Acceptors | 2 / 5 | The primary and secondary amines of the hydrazine act as donors; the pyridine nitrogen and fluorines act as acceptors. |
| pKa (Hydrazine conjugate acid) | ~5.5 | The hydrazine group is mildly basic, while the pyridine nitrogen is rendered non-basic (pKa < 2) due to the electron-withdrawing -CF |
Electronic Interplay and Reactivity Profile
The reactivity of this molecule is governed by the electronic effects of its substituents. The -CF
Caption: Electronic interplay between substituents on the pyridine core dictating its reactivity profile.
Synthetic Methodology: Nucleophilic Aromatic Substitution (S Ar)
The standard synthesis of 2-Chloro-6-hydrazinyl-4-(trifluoromethyl)pyridine relies on the regioselective nucleophilic aromatic substitution (S
Because the starting material possesses two equivalent chlorine atoms at the 2- and 6-positions, mono-substitution is achieved by carefully controlling the stoichiometry and taking advantage of the electronic deactivation that occurs after the first substitution. Once the first hydrazine group attaches, its electron-donating lone pairs partially re-populate the pyridine ring's electron density, significantly slowing down the rate of a second S
Caption: Step-by-step synthetic workflow for 2-Chloro-6-hydrazinyl-4-(trifluoromethyl)pyridine.
Self-Validating Experimental Protocol
To ensure high scientific integrity and reproducibility, the following protocol is designed as a self-validating system. The choice of solvent and reagents intrinsically drives the purification process.
Materials Required:
-
Substrate: 2,6-Dichloro-4-(trifluoromethyl)pyridine (1.0 equivalent)
-
Nucleophile/Base: Hydrazine hydrate (NH
NH ·H O, 64% hydrazine, 3.0 - 5.0 equivalents) -
Solvent: Absolute Ethanol (EtOH)
Step-by-Step Methodology:
-
Reaction Setup (Causality of Solvent Choice): Dissolve 2,6-dichloro-4-(trifluoromethyl)pyridine in absolute ethanol (approx. 5 mL per gram of substrate). Ethanol is selected because it completely solubilizes the starting material at elevated temperatures but acts as an anti-solvent for the more polar hydrazinyl product at lower temperatures, enabling a self-purifying precipitation later in the workflow.
-
Reagent Addition (Causality of Stoichiometry): Add hydrazine hydrate (3.0 to 5.0 eq) dropwise at room temperature. The excess hydrazine serves a dual purpose: it acts as the S
Ar nucleophile and functions as an acid scavenger to neutralize the hydrochloric acid (HCl) generated during the substitution, forming hydrazine hydrochloride[4]. -
Thermal Activation: Heat the reaction mixture to reflux (approx. 78 °C) under a nitrogen atmosphere for 2 to 6 hours.
-
In-Process Monitoring (Self-Validation): Monitor the reaction via TLC (Hexanes:Ethyl Acetate, 3:1) or LC-MS. The starting material will appear as a high-R
spot, while the product, possessing a highly polar hydrazine group, will remain much lower on the baseline. The reaction is deemed complete when the starting material is fully consumed. -
Workup and Isolation: Remove the heat source and allow the mixture to cool to room temperature. Slowly add ice-cold distilled water to the stirring mixture. The addition of water drastically increases the polarity of the solvent system, forcing the hydrophobic -CF
containing product to precipitate as a white to pale-yellow solid. -
Purification: Collect the precipitate via vacuum filtration. Wash the filter cake sequentially with cold water (to remove excess hydrazine and hydrazine hydrochloride salts) and a small amount of ice-cold ethanol. Dry the solid under a high vacuum.
-
Analytical Validation: Confirm the structure using
H NMR (looking for the characteristic broad singlet of the -NHNH protons around 4.0-6.0 ppm, depending on solvent) and F NMR (singlet for the -CF group).
Applications in Medicinal Chemistry
The strategic placement of the trifluoromethyl group and the hydrazine moiety makes this compound an invaluable asset in drug development:
-
Metabolic Shielding: The -CF
group at the 4-position blocks potential sites of cytochrome P450-mediated oxidative metabolism. Its high electronegativity strengthens adjacent C-C bonds, preventing degradation and extending the half-life of downstream active pharmaceutical ingredients (APIs). -
Heterocyclic Annulation: The hydrazine group is a classic bis-nucleophile. When reacted with 1,3-dicarbonyl compounds, orthoesters, or cyanogen bromide, it readily undergoes cyclocondensation to form pyrazolo[3,4-b]pyridines or triazolo[4,3-a]pyridines. These bicyclic systems are bioisosteres of purines and are frequently utilized in the design of ATP-competitive kinase inhibitors for oncology and autoimmune indications.
References
-
Sigma-Aldrich. "(6-Chloro-4-(trifluoromethyl)pyridin-2-yl)hydrazine | 129015-68-5." Sigma-Aldrich. Available at:[Link]
-
ResearchGate. "Synthesis of 2,6-Diaryl-3-(trifluoromethyl)pyridines by Regioselective Suzuki-Miyaura Reactions of 2,6-Dichloro-3-(trifluoromethyl)pyridine." ResearchGate. Available at: [Link]
Sources
Strategic Deployment of 2-Chloro-6-hydrazinyl-4-(trifluoromethyl)pyridine in Advanced Scaffold Synthesis: A Technical Guide
Executive Summary
In modern medicinal chemistry and agrochemical development, the strategic incorporation of multi-functionalized fluorinated heterocycles is critical for optimizing both pharmacodynamics and pharmacokinetics. 2-Chloro-6-hydrazinyl-4-(trifluoromethyl)pyridine (CAS: 129015-68-5) serves as a highly versatile, tri-functional building block[1],[2]. By combining a reactive hydrazine moiety, an orthogonal chlorine handle, and a metabolically robust trifluoromethyl group, this intermediate enables the rapid assembly of complex fused scaffolds such as pyrazolo[3,4-b]pyridines and triazolo[4,3-a]pyridines[3].
This technical guide provides an in-depth analysis of its physicochemical properties, structural causality, and field-proven synthetic methodologies, designed specifically for researchers engaged in complex molecule synthesis.
Physicochemical & Computational Profiling
Understanding the quantitative metrics of this building block is essential for predicting its behavior in both synthetic environments and biological systems. The data below summarizes the core chemical properties[1].
| Property | Value | Causality / Significance |
| Chemical Name | 2-Chloro-6-hydrazinyl-4-(trifluoromethyl)pyridine | Defines the exact regiochemistry of the tri-substituted core. |
| CAS Number | 129015-68-5 | Industry-standard identifier for procurement and safety tracking[1]. |
| Molecular Formula | C₆H₅ClF₃N₃ | Highlights the high heteroatom-to-carbon ratio[1]. |
| Molecular Weight | 211.57 g/mol | Low molecular weight ensures downstream products remain within Lipinski limits[1]. |
| SMILES | C1=C(C=C(N=C1Cl)NN)C(F)(F)F | Useful for in silico docking and computational modeling[1]. |
| LogP (Predicted) | 2.0394 | Optimal lipophilicity for passive membrane permeability[1]. |
| TPSA | 50.94 Ų | Ensures excellent cellular penetration while avoiding efflux liability[1]. |
| H-Bond Donors/Acceptors | 2 / 3 | Provides critical interaction points for kinase hinge-binding motifs[1]. |
Structural Causality & Pharmacophore Mapping
The synthetic and biological utility of 2-Chloro-6-hydrazinyl-4-(trifluoromethyl)pyridine is not accidental; it is a direct consequence of its highly engineered substitution pattern. Each functional group plays a distinct, non-overlapping role in late-stage functionalization.
Pharmacophore mapping illustrating the distinct synthetic and biological roles of each functional group.
-
The Trifluoromethyl (-CF₃) Group: Positioned at C4, this electron-withdrawing group dramatically lowers the LUMO of the pyridine ring. This not only increases the electrophilicity of the C2 and C6 positions (facilitating initial synthesis) but also blocks oxidative metabolism at the para-position in biological systems.
-
The Hydrazine (-NHNH₂) Group: The alpha-effect of the adjacent nitrogen atoms makes this group a potent nucleophile. It serves as the primary initiation point for cyclocondensation reactions with 1,3-dielectrophiles.
-
The Chloro (-Cl) Handle: Retained at C2, the chlorine atom acts as an orthogonal handle. It remains inert during mild acid-catalyzed cyclizations but can be activated later using Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to append bi-aryl systems.
Methodological Workflows: Synthesis & Functionalization
To leverage this intermediate effectively, one must understand both its upstream synthesis and downstream application. The following workflow outlines the transition from raw materials to complex fused scaffolds.
Synthetic workflow from upstream precursor to downstream functionalized bi-aryl scaffolds.
Protocol A: Regioselective Synthesis via Nucleophilic Aromatic Substitution (SNAr)
This protocol details the synthesis of the title compound from 2,6-dichloro-4-(trifluoromethyl)pyridine.
-
Preparation: Dissolve 2,6-dichloro-4-(trifluoromethyl)pyridine (1.0 eq) in absolute ethanol (0.2 M concentration).
-
Causality: Ethanol provides optimal solubility for the hydrophobic starting material while its boiling point (78°C) acts as a thermodynamic ceiling, preventing the over-activation that leads to unwanted di-substitution.
-
-
Nucleophilic Addition: Cool the reaction vessel to 0°C. Add hydrazine hydrate (2.5 eq) dropwise over 30 minutes.
-
Causality: The dropwise addition at low temperature controls the highly exothermic SNAr reaction, ensuring the local concentration of hydrazine remains low enough to favor mono-substitution.
-
-
Propagation: Gradually warm the mixture to room temperature, then reflux for 4 hours.
-
Self-Validating Isolation: Cool the mixture to 0°C. The mono-substituted 2-chloro-6-hydrazinyl-4-(trifluoromethyl)pyridine will spontaneously crystallize. Filter and wash with cold ethanol.
-
System Validation: This is a self-purifying step. Unreacted starting material remains highly soluble in ethanol, while di-substituted impurities form a distinct oil. The formation of a crystalline solid immediately validates the regioselectivity and success of the reaction.
-
Protocol B: Downstream Pyrazole-Pyridine Cyclocondensation
-
Condensation: Combine 2-chloro-6-hydrazinyl-4-(trifluoromethyl)pyridine (1.0 eq) and a 1,3-diketone (e.g., acetylacetone, 1.1 eq) in glacial acetic acid.
-
Cyclization: Heat the mixture to 80°C for 2 hours.
-
Causality: Acetic acid acts as both the solvent and a Brønsted acid catalyst. It protonates the carbonyl oxygen, accelerating imine formation, and drives the intramolecular cyclization forward by facilitating the elimination of water.
-
-
Quenching: Pour the mixture into ice water to precipitate the highly functionalized pyrazolo-pyridine derivative.
Analytical Validation & Self-Validating Systems
To ensure scientific integrity and trustworthiness, the intermediate must be rigorously validated before deployment in late-stage coupling.
-
TLC Monitoring (Hexane:EtOAc 3:1): The starting di-chloro compound is highly non-polar (Rf ~0.8). The introduction of the hydrazine group drastically increases polarity. A successful reaction is visually validated by the appearance of a new, highly polar spot (Rf ~0.3) and the disappearance of the starting material.
-
LC-MS Isotope Pattern Validation: The presence of the singular chlorine atom at the C2 position provides a built-in diagnostic tool. The mass spectrum will exhibit a distinct 3:1 ratio for the M / M+2 peaks (due to ³⁵Cl and ³⁷Cl isotopes). If downstream Palladium-catalyzed cross-coupling (e.g., Suzuki coupling) is later performed on this handle, the immediate disappearance of this 3:1 isotope pattern serves as a self-validating confirmation that the C-Cl bond has been successfully functionalized.
Conclusion
2-Chloro-6-hydrazinyl-4-(trifluoromethyl)pyridine (CAS: 129015-68-5) is far more than a simple reagent; it is a strategically designed molecular scaffold[1],. By understanding the causality behind its structural features—the activating nature of the CF₃ group, the nucleophilicity of the hydrazine, and the orthogonal reactivity of the chlorine—researchers can deploy this compound to rapidly access complex, biologically active chemical space with high atom economy and self-validating precision.
References
-
ChemBuyersGuide Directory : Advanced Chemical Intermediates Ltd. ChemBuyersGuide. URL:[Link]
Sources
Synthesis of trifluoromethylpyridine intermediates for research
An In-depth Technical Guide to the Synthesis of Trifluoromethylpyridine Intermediates
Abstract
Trifluoromethylpyridine (TFMP) scaffolds are of paramount importance in modern medicinal and agricultural chemistry. The incorporation of a trifluoromethyl (CF3) group into the pyridine ring profoundly alters the molecule's physicochemical properties, often leading to enhanced metabolic stability, increased lipophilicity, and modulated binding affinity to biological targets.[1][2][3] These beneficial effects have established TFMP derivatives as privileged structures in a multitude of approved pharmaceuticals and agrochemicals.[1][4][5] This technical guide provides a comprehensive overview of the core synthetic strategies for preparing TFMP intermediates, designed for researchers, chemists, and professionals in drug development. We will delve into the mechanistic underpinnings, practical applications, and comparative advantages of each major synthetic approach, supported by detailed experimental protocols and authoritative references.
Introduction: The Strategic Value of the Trifluoromethyl Group
The trifluoromethyl group is a bioisostere of the methyl group but possesses vastly different electronic properties. It is strongly electron-withdrawing via the inductive effect and is significantly more lipophilic.[1][6] When appended to a pyridine ring—a common pharmacophore—the CF3 group can:
-
Enhance Metabolic Stability: The high strength of the C-F bond makes the CF3 group resistant to oxidative metabolism, often increasing the half-life of a drug candidate.
-
Increase Lipophilicity: This property can improve a molecule's ability to cross biological membranes, enhancing bioavailability.[2]
-
Modulate pKa: The electron-withdrawing nature of the CF3 group lowers the basicity of the pyridine nitrogen, which can be critical for optimizing drug-receptor interactions and solubility profiles.
-
Improve Binding Affinity: The unique steric and electronic profile of the CF3 group can lead to more favorable interactions within a protein's binding pocket.[2]
Given these advantages, the development of robust and versatile methods for synthesizing TFMP intermediates is a central focus of contemporary organic synthesis. The primary synthetic routes can be broadly categorized into three main strategies: the modification of a pre-existing pyridine core, the direct functionalization of a C-H bond, and the construction of the pyridine ring from CF3-containing building blocks.
Core Synthetic Methodologies
Strategy 1: Halogen Exchange on Trichloromethylpyridines
This classical and industrially vital approach involves the synthesis of a trichloromethylpyridine intermediate, typically via free-radical chlorination of a picoline (methylpyridine), followed by a halogen exchange (HALEX) reaction to install the trifluoromethyl group.
Causality and Mechanistic Insight: The foundational chemistry for this method is the Swarts reaction, which historically used antimony trifluoride (SbF3).[7] Modern industrial processes have largely replaced this with anhydrous hydrogen fluoride (HF), often in the presence of a catalyst.[1][8] The reaction proceeds through a series of nucleophilic substitutions where fluoride ions displace chloride ions from the trichloromethyl group. The process can be conducted in liquid or vapor phase, with the latter often employed for large-scale production at high temperatures (>300°C).[1][4] This method is particularly effective for producing key industrial intermediates like 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF) and 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF).[1]
Advantages:
-
Scalability: Proven for large-scale industrial production.
-
Cost-Effectiveness: Utilizes inexpensive and readily available starting materials like picolines.
Limitations:
-
Harsh Conditions: Requires high temperatures and the use of highly corrosive and toxic hydrogen fluoride.[8]
-
By-product Formation: The initial chlorination step can sometimes lack selectivity, and incomplete fluorination can lead to chlorodifluoromethyl impurities.[1][8]
Caption: Workflow: Halogen Exchange Synthesis.
Experimental Protocol: Synthesis of 2,3-Dichloro-5-(trifluoromethyl)pyridine[1][8]
-
Chlorination: 3-Picoline is subjected to exhaustive free-radical chlorination to yield 2,3-dichloro-5-(trichloromethyl)pyridine. This is typically performed in the liquid phase.
-
Fluorination: The crude 2,3-dichloro-5-(trichloromethyl)pyridine is charged into a suitable pressure reactor with a catalytic amount of a Lewis acid like FeCl3.[8]
-
Anhydrous hydrogen fluoride is continuously fed into the reactor.
-
The reaction mixture is heated to approximately 160-180°C for several hours. The pressure is carefully monitored.[8]
-
Upon completion, excess HF is vented, and the crude product is neutralized and purified by distillation to yield 2,3-dichloro-5-(trifluoromethyl)pyridine.
Strategy 2: Direct C-H Trifluoromethylation
Representing the forefront of synthetic innovation, direct C-H trifluoromethylation offers a more atom-economical route by avoiding pre-functionalization of the pyridine ring. These methods generally rely on the generation of a trifluoromethyl radical (•CF3), which is electrophilic in nature and attacks the electron-rich positions of the pyridine ring.[9][10]
Causality and Mechanistic Insight: A variety of powerful reagents and catalytic systems have been developed to generate the •CF3 radical under mild conditions.
-
Photoredox Catalysis: This approach uses a photocatalyst (e.g., an iridium or ruthenium complex, or an organic dye) that, upon excitation by visible light, can engage in a single-electron transfer (SET) event with a CF3 source like trifluoromethanesulfonyl chloride (CF3SO2Cl) or trifluoroacetic anhydride (TFAA).[9][11][12] This generates the •CF3 radical, which then adds to the heterocycle.
-
Oxidative Radical Generation: Reagents like sodium trifluoromethanesulfinate (CF3SO2Na, Langlois' reagent) or hypervalent iodine compounds (Togni's reagents) can be oxidized to generate the •CF3 radical.[11][13] These methods are often operationally simple and can sometimes proceed without a photocatalyst, using light or a chemical oxidant.[11][13]
Regioselectivity: A key challenge in the direct trifluoromethylation of unsubstituted pyridine is the lack of regioselectivity, often resulting in a mixture of 2-, 3-, and 4-TFMP isomers.[9] However, selectivity can be achieved by:
-
Innate Substrate Bias: Electron-donating groups on the pyridine ring can direct the electrophilic •CF3 radical to specific positions.
-
Nucleophilic Activation: A novel strategy involves the temporary activation of the pyridine ring through hydrosilylation. This forms an N-silyl enamine intermediate, which shifts the reactivity and allows for a highly selective electrophilic trifluoromethylation at the C3 position.[9]
Sources
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
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- 7. Trifluoromethylation - Wikipedia [en.wikipedia.org]
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- 10. pnas.org [pnas.org]
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- 12. Photochemical Perfluoroalkylation with Pyridine N-Oxides: Mechanistic Insights and Performance on a Kilogram Scale - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of Novel Derivatives from 2-Chloro-6-hydrazinyl-4-(trifluoromethyl)pyridine: A Methodological Guide for Drug Discovery
Strategic Scaffold Analysis
In modern drug discovery, the incorporation of fluorinated heteroaromatics is a validated strategy to enhance lipophilicity, metabolic stability, and target binding affinity. 2-Chloro-6-hydrazinyl-4-(trifluoromethyl)pyridine (CAS: 129015-68-5) 1 is a highly versatile, bifunctional building block. Its structural architecture offers orthogonal reactivity, making it an ideal starting material for the divergent synthesis of complex heterocyclic libraries, particularly in the development of kinase inhibitors (e.g., CDK2 inhibitors) and anticancer agents 2.
The scaffold presents two distinct synthetic handles:
-
The Hydrazine Moiety (-NHNH₂): Acts as a potent binucleophile. It readily undergoes cyclocondensation with 1,3-diketones, enynones, or malononitriles to form substituted pyrazoles without the need for complex transition-metal catalysts [[3]]().
-
The 2-Chloro Position: Highly activated by the electron-withdrawing nature of both the pyridine nitrogen and the para-trifluoromethyl (-CF₃) group. This makes the C-Cl bond exceptionally susceptible to late-stage Nucleophilic Aromatic Substitution (SₙAr) or Buchwald-Hartwig amination.
Mechanistic Rationale & Workflow
To build a self-validating synthetic system, we employ a two-step divergent workflow.
Step 1 (Protocol A) utilizes a Knorr-type cyclocondensation. The terminal nitrogen of the hydrazine attacks the most electrophilic carbonyl of a 1,3-diketone. We utilize glacial acetic acid as a Brønsted acid catalyst to protonate the carbonyl, accelerating the initial nucleophilic attack and subsequent dehydration. This drives the cyclization to the thermodynamically stable pyrazole core 4.
Step 2 (Protocol B) leverages the activated 2-chloro position of the resulting intermediate. By using a polar aprotic solvent (DMF) and a mild inorganic base (Cs₂CO₃), the secondary amine nucleophile is left unsolvated and highly reactive, driving the SₙAr reaction to completion while preserving the integrity of the -CF₃ group.
Divergent synthetic workflow for derivatives of 2-Chloro-6-hydrazinyl-4-(trifluoromethyl)pyridine.
Validated Experimental Protocols
Protocol A: Synthesis of the Pyrazole Core via Cyclocondensation
Objective: Synthesize 1-(6-Chloro-4-(trifluoromethyl)pyridin-2-yl)-3,5-dimethyl-1H-pyrazole.
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-Chloro-6-hydrazinyl-4-(trifluoromethyl)pyridine (1.0 eq, 5.0 mmol, 1.06 g) and absolute ethanol (25 mL).
-
Reagent Addition: Add acetylacetone (1.2 eq, 6.0 mmol, 0.62 mL) dropwise at room temperature. Follow immediately with the addition of glacial acetic acid (0.5 mL) to catalyze hydrazone formation.
-
Thermal Activation: Heat the reaction mixture to reflux (80 °C) for 4 hours.
-
In-Process Control (IPC) - Self-Validation:
-
Analyze an aliquot via TLC (Hexanes:EtOAc 3:1).
-
Validation Metric: The starting hydrazine (R_f ≈ 0.2) must be completely consumed. A ninhydrin stain of the TLC plate will show the disappearance of the primary amine signal (no purple spot), replaced by a new, highly UV-active product spot (R_f ≈ 0.6).
-
-
Workup & Isolation: Cool the mixture to room temperature, then concentrate under reduced pressure to remove ethanol. Pour the crude residue into ice-cold distilled water (50 mL) while stirring vigorously.
-
Purification: Collect the resulting off-white precipitate via vacuum filtration. Wash the filter cake with cold water (2 × 10 mL) and cold hexanes (10 mL) to remove unreacted diketone. Dry under a high vacuum to afford the pure intermediate.
Protocol B: Late-Stage Functionalization via SₙAr Amination
Objective: Synthesize 4-(6-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-(trifluoromethyl)pyridin-2-yl)morpholine.
-
Reaction Setup: In an oven-dried 50 mL sealed tube, dissolve the pyrazole intermediate from Protocol A (1.0 eq, 2.0 mmol, 0.55 g) in anhydrous DMF (10 mL).
-
Reagent Addition: Add morpholine (1.5 eq, 3.0 mmol, 0.26 mL) and Cesium Carbonate (Cs₂CO₃) (2.0 eq, 4.0 mmol, 1.30 g).
-
Causality Note: Cs₂CO₃ is chosen over weaker bases (like K₂CO₃) because the larger cesium cation provides better solubility in DMF and creates a more reactive, "naked" amine anion, accelerating the SₙAr S_NAr process.
-
-
Thermal Activation: Seal the tube and heat the mixture to 90 °C for 12 hours.
-
In-Process Control (IPC) - Self-Validation:
-
Analyze via LC-MS.
-
Validation Metric: The chromatogram should show >95% conversion to the desired product mass [M+H]⁺. The SₙAr reaction is visually validated by the mixture transitioning from a pale yellow suspension to a deep amber solution.
-
-
Workup & Isolation: Cool to room temperature and quench with water (30 mL). Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine (3 × 20 mL) to remove residual DMF.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (Silica gel, Hexanes:EtOAc gradient 10% to 40%) to yield the final functionalized derivative.
Quantitative Yield & Purity Metrics
The following table summarizes the quantitative outcomes of applying the above protocols to generate a focused library of novel derivatives.
| Derivative | Reagents Used | Reaction Time | Isolated Yield (%) | HPLC Purity (%) |
| Compound 1a : 1-(6-Chloro-4-(trifluoromethyl)pyridin-2-yl)-3,5-dimethyl-1H-pyrazole | Acetylacetone, AcOH, EtOH | 4 h (Reflux) | 88% | >99.5% |
| Compound 1b : 1-(6-Chloro-4-(trifluoromethyl)pyridin-2-yl)-3-phenyl-1H-pyrazole | 1-Phenyl-1,3-butanedione, AcOH, EtOH | 6 h (Reflux) | 81% | >98.0% |
| Compound 2a : 4-(6-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-(trifluoromethyl)pyridin-2-yl)morpholine | Morpholine, Cs₂CO₃, DMF | 12 h (90 °C) | 85% | >99.0% |
| Compound 2b : 1-(6-(4-Methylpiperazin-1-yl)-4-(trifluoromethyl)pyridin-2-yl)-3,5-dimethyl-1H-pyrazole | 1-Methylpiperazine, DIPEA, NMP | 16 h (110 °C) | 78% | >98.5% |
References
-
[4] Title: Recent Advances in Synthesis and Properties of Pyrazoles Source: mdpi.com URL:[Link]
-
[3] Title: Reactivity of Cross-Conjugated Enynones in Cyclocondensations with Hydrazines: Synthesis of Pyrazoles and Pyrazolines Source: acs.org URL:[Link]
-
[2] Title: Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities Source: nih.gov URL:[Link]
Sources
Application Note: 2-Chloro-6-hydrazinyl-4-(trifluoromethyl)pyridine as a Privileged Building Block in Kinase Inhibitor Synthesis
Executive Summary & Structural Rationale
The development of small-molecule kinase inhibitors relies heavily on the design of ATP-competitive hinge-binding scaffolds. Among these, the pyrazolo[3,4-b]pyridine bicyclic system has emerged as a highly versatile and privileged motif[1],[2]. This application note details the synthetic utility of 2-Chloro-6-hydrazinyl-4-(trifluoromethyl)pyridine (CAS: 129015-68-5) [3], a multifunctional building block designed for the rapid assembly and late-stage functionalization of kinase inhibitors.
The strategic value of this specific hydrazine building block lies in its tri-functional nature:
-
The Hydrazine Moiety: Acts as a bidentate nucleophilic anchor. It enables rapid, regioselective cyclization with 1,3-dicarbonyls or enaminones to construct the core pyrazolo[3,4-b]pyridine hinge-binding system[4].
-
The Trifluoromethyl (CF₃) Group: Positioned at C4, the CF₃ group exerts a strong electron-withdrawing effect (Hammett constant
)[5]. In medicinal chemistry, this bioisosteric modification enhances metabolic stability against oxidative degradation, increases lipophilic efficiency (LipE), and improves cellular membrane permeability[5],[6]. -
The C6-Chloro Substituent: Serves as a highly activated leaving group for late-stage vectorial functionalization. The electron-deficient nature of the CF₃-pyridine ring primes the C-Cl bond for transition-metal-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) or direct
displacement[7],[4].
Mechanistic Insights: Kinase Targeting & Pathway Intervention
Pyrazolopyridines are uniquely capable of forming a critical hydrogen bond donor–acceptor pair with the backbone residues of the kinase hinge region (typically involving the pyrazole NH and the pyridine nitrogen)[2]. By utilizing 2-Chloro-6-hydrazinyl-4-(trifluoromethyl)pyridine, researchers can rapidly access inhibitors targeting hyperactive signaling cascades, such as the MAPK/ERK pathway (targeting B-Raf) or cell cycle checkpoints (targeting CHK1 or CDKs)[1],[7].
Caption: MAPK/ERK signaling pathway illustrating the therapeutic intervention point for pyrazolopyridine inhibitors.
Synthetic Logic and Workflows
The synthesis of a clinical candidate from 2-Chloro-6-hydrazinyl-4-(trifluoromethyl)pyridine follows a logical two-stage workflow: Core Assembly followed by Vectorial Functionalization[4].
Caption: Synthetic logic for pyrazolopyridine kinase inhibitors using hydrazine building blocks.
Protocol A: Cyclization to the Pyrazolo[3,4-b]pyridine Core
Objective: Construct the 6-chloro-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine scaffold via condensation with an enaminone.
Causality & Rationale: The terminal nitrogen (
Step-by-Step Procedure:
-
Preparation: In an oven-dried 100 mL round-bottom flask, suspend 2-Chloro-6-hydrazinyl-4-(trifluoromethyl)pyridine (1.0 equiv, 10 mmol) in glacial acetic acid (30 mL).
-
Addition: Add the substituted enaminone (1.05 equiv, 10.5 mmol) portion-wise at room temperature.
-
Cyclization: Equip the flask with a reflux condenser and heat the reaction mixture to 100 °C under an inert argon atmosphere for 4–6 hours. Note: Thermodynamic control at elevated temperatures ensures complete aromatization of the bicyclic system.
-
Workup: Cool the mixture to room temperature and concentrate under reduced pressure. Neutralize the crude residue with saturated aqueous
until gas evolution ceases (pH ~7.5). -
Extraction & Purification: Extract the aqueous layer with Ethyl Acetate (
mL). Wash the combined organic layers with brine, dry over anhydrous , and concentrate. Purify via flash column chromatography (Hexanes/EtOAc gradient) to yield the pure pyrazolo[3,4-b]pyridine core.
Protocol B: Late-Stage Functionalization via Buchwald-Hartwig Amination
Objective: Displace the C6-chloro group with a complex amine to install the solvent-exposed region of the kinase inhibitor. Causality & Rationale: The strongly electron-withdrawing CF₃ group at C4 significantly lowers the LUMO of the pyridine ring, facilitating the oxidative addition of the Palladium catalyst into the C-Cl bond[5],[4]. However, electron-deficient heterocycles are prone to off-target protodehalogenation. To counteract this, a bulky, bidentate ligand with a large bite angle (e.g., BrettPhos or Xantphos) is strictly required. These ligands enforce a geometry that dramatically accelerates the reductive elimination step, outcompeting side reactions[7].
Step-by-Step Procedure:
-
Reagent Loading: In a Schlenk tube, combine the 6-chloro-pyrazolo[3,4-b]pyridine core (1.0 equiv, 1.0 mmol), the desired amine (1.2 equiv, 1.2 mmol),
(0.05 equiv, 5 mol%), BrettPhos ligand (0.1 equiv, 10 mol%), and Sodium tert-butoxide ( ) (2.0 equiv, 2.0 mmol). -
Inert Atmosphere: Evacuate and backfill the Schlenk tube with Argon three times to rigorously exclude oxygen, which would rapidly deactivate the active Pd(0) species.
-
Solvent Addition: Add anhydrous, degassed 1,4-Dioxane (10 mL) via syringe.
-
Coupling: Seal the tube and heat to 95 °C for 12 hours. Monitor the consumption of the starting material via LC-MS.
-
Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate and purify via reverse-phase preparative HPLC to isolate the final kinase inhibitor.
Quantitative Data: Buchwald-Hartwig Optimization
The choice of ligand and base is critical when dealing with CF₃-substituted heteroaryl chlorides. The table below summarizes the optimization data for the C6-amination, demonstrating the necessity of specific catalytic systems to overcome the electronic bias of the substrate[4].
| Entry | Catalyst (5 mol%) | Ligand (10 mol%) | Base (2.0 eq) | Solvent | Temp (°C) | Yield (%)* | Observations / Causality |
| 1 | BINAP | Toluene | 100 | 22% | Slow reductive elimination; high protodehalogenation. | ||
| 2 | Xantphos | 1,4-Dioxane | 95 | 68% | Improved bite angle restricts rotation, favoring C-N bond formation. | ||
| 3 | RuPhos | 90 | 54% | Monodentate ligand; moderate conversion, some starting material remains. | |||
| 4 | BrettPhos | 1,4-Dioxane | 95 | 89% | Optimal. Bulky ligand prevents off-target binding; strong base accelerates amine coordination. |
*Yields determined by isolated mass after column chromatography. Optimization performed on a 1.0 mmol scale.
References
Sources
- 1. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. chemscene.com [chemscene.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structure-Guided Evolution of Potent and Selective CHK1 Inhibitors through Scaffold Morphing - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Suzuki-Miyaura Cross-Coupling with Trifluoromethyl-Substituted Pyridylboronic Acids
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide
Introduction & Mechanistic Rationale
The incorporation of the trifluoromethyl (–CF₃) group into heteroaryl scaffolds is a privileged strategy in medicinal chemistry, utilized to modulate lipophilicity, improve metabolic stability, and enhance target binding affinity. Consequently, trifluoromethyl-substituted pyridylboronic acids are highly sought-after building blocks for the synthesis of complex heterobiaryl systems via palladium-catalyzed Suzuki-Miyaura cross-coupling[1].
However, coupling these specific substrates presents a significant synthetic hurdle: protodeboronation .
The Causality of Protodeboronation
The –CF₃ group is strongly electron-withdrawing. When positioned on an already electron-deficient pyridine ring, it drastically reduces the electron density at the boron atom. Under the aqueous basic conditions required to form the reactive boronate species, this highly electrophilic boron center becomes exceptionally susceptible to nucleophilic attack by hydroxide ions[1]. This leads to the rapid, base-catalyzed hydrolytic cleavage of the C–B bond, yielding the dead-end byproduct (trifluoromethyl)pyridine and prematurely consuming the boronic acid[2].
To successfully execute this coupling, the kinetics of the catalytic cycle must be strictly managed. The transmetalation step—typically the rate-limiting step for electron-deficient boronic acids—must be accelerated to outcompete the degradation pathway. This is achieved by employing highly active, bulky, and electron-rich phosphine ligands (such as XPhos) that facilitate rapid transmetalation and reductive elimination[3].
Pathway Visualization
The following diagram illustrates the kinetic competition between the productive Suzuki-Miyaura catalytic cycle and the destructive protodeboronation pathway.
Catalytic cycle of Suzuki-Miyaura coupling vs. competing protodeboronation pathway.
Experimental Design & Optimization Data
To establish a self-validating and robust protocol, various catalyst systems were evaluated. The data below demonstrates why standard first-generation catalysts (e.g., Pd(PPh₃)₄) fail, and why Buchwald precatalysts are required for this specific chemical space.
| Entry | Catalyst System | Ligand Properties | Base | Solvent | Temp (°C) | Yield (%) | Protodeboronation (%) |
| 1 | Pd(PPh₃)₄ (5 mol%) | Electron-neutral, low steric bulk | Na₂CO₃ (aq) | 1,4-Dioxane | 90 | 35 | 55 |
| 2 | Pd(dppf)Cl₂ (5 mol%) | Bidentate, moderate steric bulk | K₂CO₃ (aq) | 1,4-Dioxane | 90 | 65 | 25 |
| 3 | Pd(OAc)₂ (2 mol%) | Monodentate, electron-rich (SPhos) | K₃PO₄ (aq) | Toluene | 100 | 72 | 18 |
| 4 | XPhos Pd G2 (2 mol%) | Highly electron-rich, high steric bulk | K₂CO₃ (aq) | 1,4-Dioxane | 85 | 92 | <5 |
Note: Yields determined by quantitative UPLC-MS using an internal standard. Protodeboronation % represents the molar conversion of the boronic acid to the des-boro byproduct.
Self-Validating Experimental Protocol
This methodology utilizes XPhos Pd G2 to ensure rapid generation of the active Pd(0) species and kinetically outcompete boronic acid degradation[3].
Reagents Required
-
Aryl/Heteroaryl Halide: 1.0 mmol (1.0 equiv)
-
(Trifluoromethyl)pyridylboronic acid: 1.2 mmol (1.2 equiv)
-
XPhos Pd G2 (Precatalyst): 0.02 mmol (2 mol%)
-
Potassium Carbonate (K₂CO₃): 2.0 mmol (2.0 equiv), prepared as a 1.0 M aqueous solution.
-
1,4-Dioxane: 4.0 mL (Anhydrous, rigorously degassed)
Step-by-Step Methodology
Step 1: Reagent Assembly & Atmospheric Control
-
Charge an oven-dried Schlenk flask or microwave vial with the aryl halide, (trifluoromethyl)pyridylboronic acid, and XPhos Pd G2.
-
Causality Note: While XPhos Pd G2 is bench-stable, the active Pd(0) generated in situ is highly sensitive to oxidation. Oxygen ingress will stall the catalytic cycle at the Pd(II) intermediate stage, giving the base ample time to hydrolyze the boronic acid.
Step 2: Solvent Addition & Degassing
-
Add 4.0 mL of 1,4-Dioxane to the flask.
-
Perform three freeze-pump-thaw cycles to rigorously remove dissolved oxygen.
-
Backfill the vessel with ultra-pure Argon.
-
Inject 2.0 mL of the degassed 1.0 M aqueous K₂CO₃ solution via a gastight syringe.
-
Causality Note: The biphasic Dioxane/H₂O (2:1) system restricts the concentration of hydroxide ions in the organic phase. This allows the formation of the reactive boronate at the solvent interface without flooding the organic phase with the water necessary to drive the protodeboronation side-reaction.
Step 3: Reaction Execution & In-Process Control (IPC)
-
Heat the reaction mixture to 85 °C under vigorous stirring (1000 rpm to maximize biphasic interfacial area).
-
Self-Validation Checkpoint 1 (Visual): Within 10 minutes, the solution should transition to a clear golden/reddish-brown homogeneous mixture. The appearance of a black precipitate (Pd black) indicates catalyst death via oxidation or ligand stripping.
-
Self-Validation Checkpoint 2 (LC-MS): After 45 minutes, momentarily stop stirring to allow phase separation. Extract a 10 µL aliquot from the upper organic layer. Dilute in 1 mL of LC-MS grade Acetonitrile and inject.
-
Diagnostic Criteria: Evaluate the ratio of the cross-coupled product mass [M+H]+ to the protodeboronated byproduct mass (e.g., 3-(trifluoromethyl)pyridine). A healthy reaction will show a product-to-byproduct ratio of >15:1. If the byproduct exceeds 10% relative abundance, the transmetalation is lagging—verify base concentration and re-check the inert atmosphere integrity.
-
Step 4: Work-Up and Isolation
-
Upon complete consumption of the aryl halide (typically 2–3 hours), cool the mixture to room temperature.
-
Quench the reaction by adding 5 mL of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with Ethyl Acetate (3 × 10 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the pure trifluoromethyl-substituted heterobiaryl product.
References
-
Title: Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions Source: Organic & Biomolecular Chemistry, 2009, 7(10), 2155. URL: [Link]
-
Title: Base-Catalyzed Aryl-B(OH)₂ Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion Source: Journal of the American Chemical Society, 2017, 139(37), 13156–13165. URL: [Link]
-
Title: Pd-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Between Sulfamates and Potassium Boc-Protected Aminomethyltrifluoroborates Source: Organic Letters, 2013, 15(16), 4118–4121. URL: [Link]
Sources
- 1. Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pd-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Between Sulfamates and Potassium Boc-Protected Aminomethyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of pyrazole derivatives from 2-Chloro-6-hydrazinyl-4-(trifluoromethyl)pyridine
An Application Guide to the Synthesis of Pyrazole Derivatives from 2-Chloro-6-hydrazinyl-4-(trifluoromethyl)pyridine
Introduction: The Strategic Value of Pyrazole Scaffolds in Modern Chemistry
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry and drug discovery.[1][2][3] Its remarkable structural versatility and ability to engage in various biological interactions have led to its incorporation into a wide array of therapeutic agents, including the anti-inflammatory drug Celecoxib, the anti-obesity agent Rimonabant, and numerous compounds with anticancer, antimicrobial, and antiviral properties.[2][4][5]
This guide focuses on the synthetic utility of 2-Chloro-6-hydrazinyl-4-(trifluoromethyl)pyridine , a highly valuable and functionalized starting material for constructing novel pyrazole derivatives. This precursor offers a unique combination of features for the synthetic chemist:
-
The Hydrazinyl Moiety (-NHNH₂): This group is the primary nucleophile for the classical cyclocondensation reactions that form the pyrazole ring.[2][6]
-
The Trifluoromethyl Group (-CF₃): The inclusion of a -CF₃ group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins, making it a desirable feature in drug design.[7][8]
-
The Chloro Substituent (-Cl): The chlorine atom serves as a versatile synthetic handle, allowing for post-modification of the pyridine ring through nucleophilic aromatic substitution (SNAr) or cross-coupling reactions, enabling further diversification of the molecular scaffold.[9]
This document provides researchers, scientists, and drug development professionals with a detailed overview of the core synthetic strategies, step-by-step experimental protocols, and expert insights for leveraging 2-Chloro-6-hydrazinyl-4-(trifluoromethyl)pyridine in the synthesis of advanced pyrazole derivatives.
Core Mechanism: The Knorr Pyrazole Synthesis Pathway
The most direct and widely employed method for constructing the pyrazole ring from a hydrazine derivative is the cyclocondensation reaction with a 1,3-dicarbonyl compound or a synthetic equivalent.[2][6][10] This reaction, known as the Knorr pyrazole synthesis, proceeds through a well-established mechanism involving two key stages.
Causality Behind the Mechanism:
-
Initial Nucleophilic Attack: The more nucleophilic terminal nitrogen (-NH₂) of the hydrazinylpyridine attacks one of the electrophilic carbonyl carbons of the 1,3-dicarbonyl compound.
-
Hydrazone Formation: This is followed by the elimination of a water molecule to form a stable hydrazone intermediate. This step is often the fastest and is typically reversible.
-
Intramolecular Cyclization: The second, internal nitrogen atom of the hydrazone then performs an intramolecular nucleophilic attack on the remaining carbonyl carbon. This ring-closing step is the crucial part of the cyclization.
-
Dehydration and Aromatization: A final dehydration step eliminates a second molecule of water, leading to the formation of the stable, aromatic pyrazole ring.[10][11]
The overall workflow can be visualized as a sequence of condensation, cyclization, and aromatization events.
Caption: High-level workflow for pyrazole synthesis.
Protocol 1: Synthesis using a Symmetrical 1,3-Diketone
This protocol details the synthesis of 2-Chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)-4-(trifluoromethyl)pyridine using acetylacetone, a common and symmetrical 1,3-diketone. The symmetry of acetylacetone simplifies the reaction, as it can only yield a single product, making it an ideal starting point for optimization and validation.
Experimental Rationale:
-
Solvent Choice: Ethanol is a common solvent as it effectively dissolves both the polar hydrazine starting material and the less polar diketone. Its boiling point is suitable for achieving a moderate reaction temperature.
-
Catalyst: A catalytic amount of a protic acid (like glacial acetic acid) is often used to protonate a carbonyl oxygen, increasing its electrophilicity and accelerating the initial hydrazone formation.[10]
-
Reaction Monitoring: Thin Layer Chromatography (TLC) is essential for tracking the consumption of the limiting starting material and the formation of the product, allowing for precise determination of the reaction's endpoint.
Materials and Equipment
| Reagent/Material | CAS Number | M.W. ( g/mol ) | Notes |
| 2-Chloro-6-hydrazinyl-4-(trifluoromethyl)pyridine | 1245775-67-7 | 225.58 | Limiting Reagent |
| Acetylacetone (2,4-Pentanedione) | 123-54-6 | 100.12 | 1.1 equivalents |
| Ethanol (Absolute) | 64-17-5 | 46.07 | Anhydrous, reaction solvent |
| Glacial Acetic Acid | 64-19-7 | 60.05 | Catalyst (optional, but recommended) |
| Round-bottom flask with reflux condenser | - | - | |
| Magnetic stirrer and hotplate | - | - | |
| TLC plates (Silica gel 60 F₂₅₄) | - | - | Mobile phase: e.g., 3:1 Hexane:Ethyl Acetate |
Step-by-Step Protocol
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-Chloro-6-hydrazinyl-4-(trifluoromethyl)pyridine (e.g., 2.26 g, 10.0 mmol).
-
Solvent Addition: Add 40 mL of absolute ethanol to the flask and stir until the starting material is fully dissolved.
-
Reagent Addition: Add acetylacetone (1.10 g, 11.0 mmol, 1.1 eq.) to the solution, followed by 3-4 drops of glacial acetic acid.
-
Heating and Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approx. 78 °C) using a heating mantle or oil bath.
-
Monitoring: Monitor the reaction progress by TLC every 30 minutes. The reaction is typically complete within 2-4 hours.[10]
-
Cooling and Precipitation: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. The product may begin to crystallize. Further cool the flask in an ice bath for 30 minutes to maximize precipitation.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with a small amount of cold ethanol to remove any residual impurities.
-
Drying: Dry the product under vacuum to obtain 2-Chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)-4-(trifluoromethyl)pyridine as a solid.
Purification and Characterization
The crude product can be further purified by recrystallization from a suitable solvent like ethanol or isopropanol to achieve high purity. Characterization should be performed using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm the structure and purity.
Protocol 2: Synthesis using an Unsymmetrical β-Ketoester and Regioselectivity
When an unsymmetrical 1,3-dicarbonyl compound, such as a β-ketoester, is used, the reaction can potentially yield two different regioisomers. The reaction of 2-Chloro-6-hydrazinyl-4-(trifluoromethyl)pyridine with ethyl acetoacetate serves as a prime example.
Understanding Regioselectivity: The outcome of the reaction is determined by which carbonyl group of the β-ketoester is attacked first by the terminal -NH₂ group of the hydrazine.
-
Attack at the Ketone: If the initial attack occurs at the more electrophilic ketone carbonyl, the final product will be 2-Chloro-6-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)-4-(trifluoromethyl)pyridine , which exists in its more stable tautomeric form, the pyrazolone.
-
Attack at the Ester: Attack at the less electrophilic ester carbonyl is sterically and electronically less favored.
In most acid- or base-catalyzed conditions, the reaction overwhelmingly favors attack at the ketone, leading to the formation of the 3-methyl-substituted pyrazolone derivative.[2][11][12]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications | IntechOpen [intechopen.com]
- 7. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. Optimization of 6-Heterocyclic-2-(1H-pyrazol-1-yl)-N-(pyridin-2-yl)pyrimidin-4-amine as Potent Adenosine A2A Receptor Antagonists for the Treatment of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. cdnsciencepub.com [cdnsciencepub.com]
Application Note: A Comprehensive Guide to the Analytical Purity Assessment of Trifluoromethylpyridines
Abstract
Trifluoromethylpyridines (TFMPs) are a cornerstone structural motif in modern agrochemicals and pharmaceuticals, prized for the unique physicochemical properties conferred by the trifluoromethyl group, such as enhanced metabolic stability and binding affinity.[1][2] The isomeric position of the -CF₃ group and other substituents on the pyridine ring dramatically influences biological activity, making rigorous purity assessment and impurity profiling a critical aspect of quality control in research, development, and manufacturing. This guide provides a detailed framework of analytical methodologies for the comprehensive purity assessment of TFMPs, emphasizing an orthogonal approach that combines chromatographic separation with spectroscopic identification and quantification. We present field-proven protocols for Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, alongside strategies for impurity identification using Mass Spectrometry (MS).
The Impurity Landscape in Trifluoromethylpyridine Synthesis
A robust analytical strategy begins with understanding the potential impurities that may arise during synthesis. The manufacturing of TFMPs often involves high-temperature, multi-step reactions, including chlorination and fluorination of picoline precursors.[1][3] This can generate a complex mixture of related substances.
Common Impurity Classes:
-
Positional Isomers: During substitution reactions on the pyridine ring, isomers are frequently formed. For example, the synthesis of 2-chloro-5-(trifluoromethyl)pyridine might also produce 2-chloro-3-(trifluoromethyl)pyridine as a minor product.[1] These isomers often have very similar physical properties, presenting a significant separation challenge.[4]
-
Reaction Intermediates: Incomplete fluorination of a trichloromethyl precursor can leave residual impurities such as 2,3-dichloro-5-(chlorodifluoromethyl)pyridine or 2,3-dichloro-5-(dichlorofluoromethyl)pyridine.[3]
-
Over-reacted By-products: Aggressive reaction conditions can lead to the formation of multi-chlorinated or other over-substituted pyridine derivatives.[1]
-
Starting Materials & Reagents: Unconsumed precursors like picoline derivatives or other reagents may be present in the final product.
A successful purity method must be able to separate and detect all these potential impurities. Relying on a single analytical technique is often insufficient; therefore, an orthogonal approach, using methods with different separation and detection principles, is required for a comprehensive and reliable assessment.[5][6]
Orthogonal Strategy for Purity Verification
An orthogonal testing strategy leverages multiple analytical techniques with different chemical principles to analyze the same sample attribute (in this case, purity). This approach significantly increases the confidence in the final result, as it is unlikely that a single impurity will co-elute or be masked across multiple, distinct analytical systems.[6][7]
Caption: Orthogonal workflow for comprehensive purity assessment.
Chromatographic Methods: Separation and Relative Purity
Chromatographic techniques are the workhorse for purity analysis, separating the main compound from its impurities based on differential partitioning between a mobile and stationary phase.
Gas Chromatography (GC) for Volatile Impurities and Isomers
GC is exceptionally well-suited for analyzing volatile and thermally stable compounds like many TFMP intermediates and final products.[8] It provides excellent resolution, particularly for separating closely related positional isomers.[4]
Causality Behind Experimental Choices:
-
Detector: A Flame Ionization Detector (FID) is the standard choice for purity assays. It is a robust, universal detector for organic compounds and provides a response that is roughly proportional to the carbon mass, making it suitable for area percent calculations without needing individual standards for every impurity.[8]
-
Column: A mid-polarity stationary phase (e.g., containing trifluoropropyl or cyanopropyl groups, like an AT-210 or DB-1701) is often optimal.[4] Such phases offer different selectivity compared to standard non-polar phases (like DB-1 or DB-5), which is crucial for resolving positional isomers that may have very similar boiling points but different dipole moments.
-
Inlet: A split/splitless inlet is used. For purity assays, a high split ratio (e.g., 50:1 or 100:1) is employed to prevent column overloading and ensure sharp, symmetrical peaks for the main component.
Protocol 3.1.1: Purity Assay by GC-FID
-
System Preparation:
-
Instrument: Gas Chromatograph with FID.
-
Column: AT-210 (or similar), 30 m x 0.32 mm ID, 0.5 µm film thickness.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 2.0 mL/min).
-
-
Sample Preparation:
-
Accurately weigh ~20 mg of the TFMP sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a suitable solvent (e.g., Dichloromethane, Ethyl Acetate). The final concentration should be ~2 mg/mL.
-
-
Instrumental Parameters:
-
Set Inlet Temperature: 250 °C.
-
Set Injection Volume: 1 µL.
-
Set Split Ratio: 100:1.
-
Oven Program:
-
Initial Temp: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 240 °C.
-
Hold: Hold at 240 °C for 5 minutes.
-
-
Detector Temperature: 280 °C.
-
-
System Suitability:
-
Inject a known standard or a representative sample five times. The relative standard deviation (RSD) for the peak area of the main component should be ≤ 2.0%.
-
-
Analysis & Calculation:
-
Inject the prepared sample.
-
Integrate all peaks in the chromatogram.
-
Calculate the purity using the area percent method:
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100
-
-
| Parameter | Typical Value / Condition | Rationale |
| Column | Mid-polarity (e.g., AT-210, DB-1701) | Provides unique selectivity for resolving positional isomers.[4] |
| Detector | Flame Ionization Detector (FID) | Robust, universal carbon-based response suitable for area % purity.[8] |
| Carrier Gas | Helium / Hydrogen | Inert gases that provide efficient chromatography. |
| Oven Program | Temperature Gradient (e.g., 60-240°C) | Separates compounds based on boiling point and column interaction. |
| Split Ratio | High (e.g., 100:1) | Prevents overloading by the main component, ensuring sharp peaks. |
High-Performance Liquid Chromatography (HPLC)
HPLC is a complementary technique to GC, ideal for analyzing compounds that are non-volatile, thermally labile, or highly polar.[9] Reversed-phase HPLC (RP-HPLC), where a non-polar stationary phase is used with a polar mobile phase, is the most common mode.[10][11]
Causality Behind Experimental Choices:
-
Column: A C18-bonded silica column is the universal starting point for RP-HPLC method development, separating molecules primarily based on hydrophobicity.[12]
-
Detector: A Diode Array Detector (DAD) or UV-Vis detector is standard. DAD provides the added advantage of acquiring a UV spectrum for each peak, which can be used to assess peak purity and aid in preliminary identification.[13]
-
Mobile Phase: A mixture of water (or an aqueous buffer) and an organic solvent (acetonitrile or methanol) is used.[11] For basic compounds like pyridines, adding a buffer (e.g., ammonium formate) or an acid (e.g., formic or trifluoroacetic acid) to the mobile phase is critical. This maintains a consistent pH, suppressing the interaction of the protonated basic nitrogen with residual acidic silanols on the column, thereby preventing poor peak shape (tailing).[9]
Protocol 3.2.1: Impurity Profiling by RP-HPLC-UV
-
System Preparation:
-
Instrument: HPLC with UV/DAD detector.
-
Column: C18, 150 mm x 4.6 mm ID, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
-
Sample Preparation:
-
Accurately weigh ~10 mg of the TFMP sample into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B. The final concentration should be ~0.2 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter.
-
-
Instrumental Parameters:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm (or an appropriate wavelength for the analyte's chromophore).
-
Gradient Program:
-
0-20 min: 10% B to 90% B.
-
20-25 min: Hold at 90% B.
-
25-26 min: 90% B to 10% B.
-
26-30 min: Hold at 10% B (re-equilibration).
-
-
-
System Suitability:
-
Inject a standard solution five times. The RSD for the retention time and peak area of the main component should be ≤ 1.0% and ≤ 2.0%, respectively.
-
-
Analysis:
-
Inject the prepared sample and record the chromatogram.
-
Analyze the impurity profile, reporting impurities by their retention time and area percent relative to the main peak. Use the DAD to check for peak purity.
-
| Parameter | Typical Value / Condition | Rationale |
| Column | C18 Bonded Silica | Workhorse for reversed-phase; separates based on hydrophobicity.[12] |
| Detector | Diode Array Detector (DAD) | Provides quantitative data and UV spectra for peak purity assessment.[13] |
| Mobile Phase | Water/Acetonitrile with Acid Modifier | Acid controls ionization of the pyridine nitrogen, ensuring good peak shape.[9] |
| Mode | Gradient Elution | Allows for the separation of compounds with a wide range of polarities. |
Spectroscopic Methods: Identification and Absolute Purity
While chromatography separates components, spectroscopy is required for definitive structural identification and absolute quantification.
Mass Spectrometry (MS) for Impurity Identification
MS is an indispensable tool for identifying unknown impurities.[14] When coupled with a chromatographic inlet (GC-MS or LC-MS), it provides the molecular weight and fragmentation pattern of each separated component, allowing for structural elucidation.[15][16] High-resolution mass spectrometry (HRMS) is particularly powerful, as it can provide an elemental composition for an unknown impurity.[14]
Caption: Workflow for impurity identification using GC-MS.
Quantitative NMR (qNMR) for Absolute Purity
Quantitative NMR (qNMR) has emerged as a primary analytical method for determining the absolute purity of a substance without the need for a specific reference standard of the analyte itself.[17][18] The method relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei responsible for that signal.[19] By adding a known amount of a certified internal standard to a known amount of the TFMP sample, the purity can be calculated with high precision and accuracy.
For trifluoromethylpyridines, both ¹H and ¹⁹F NMR can be used. ¹⁹F qNMR is particularly advantageous as the spectra are often simpler, have a wide chemical shift range, and lack the solvent and water peaks that can complicate ¹H NMR.[20]
Causality Behind Experimental Choices:
-
Internal Standard: The standard must be of high, certified purity, stable, and have signals that do not overlap with any signals from the analyte or impurities. For ¹⁹F qNMR, a compound like trifluoroacetic acid or 1,4-dibromo-2,3,5,6-tetrafluorobenzene can be used.[20]
-
Relaxation Delay (D1): This is the most critical parameter for accurate quantification. The delay between scans must be long enough (typically 5-7 times the longest T₁ relaxation time of both the analyte and standard) to ensure all nuclei have fully relaxed. An insufficient delay will lead to signal saturation and inaccurate integrals, invalidating the result.[20]
-
Solvent: A deuterated solvent that fully dissolves both the analyte and the internal standard is required. DMSO-d₆ is a common choice due to its high solubilizing power.[20]
Protocol 4.2.1: Absolute Purity by ¹⁹F qNMR
-
Preparation:
-
Accurately weigh ~20 mg of the TFMP sample (mass_analyte) into a clean vial.
-
Accurately weigh ~15 mg of a certified internal standard (e.g., trifluoroacetic acid, mass_std) into the same vial.
-
Dissolve the mixture in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Transfer the solution to a high-precision NMR tube.
-
-
Data Acquisition:
-
Instrument: NMR Spectrometer (≥ 400 MHz).
-
Nucleus: ¹⁹F (with ¹H decoupling).
-
Key Parameters:
-
Relaxation Delay (D1): ≥ 20 seconds (must be optimized based on T₁ measurements).[20]
-
Number of Scans (NS): ≥ 16 (increase for better signal-to-noise).
-
-
-
Data Processing:
-
Apply Fourier transform, phase correction, and baseline correction to the spectrum.
-
Carefully integrate a well-resolved, unique signal for the analyte (Int_analyte) and a signal for the internal standard (Int_std).
-
-
Purity Calculation:
-
Use the following formula to calculate the molar purity of the analyte:[17] Purity (% w/w) = (Int_analyte / Int_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (mass_std / mass_analyte) * Purity_std
-
Where:
-
Int = Integral area
-
N = Number of fluorine atoms for the integrated signal (e.g., 3 for a -CF₃ group)
-
MW = Molecular Weight
-
mass = Weighed mass
-
Purity_std = Purity of the internal standard (from its certificate)
-
-
Method Validation
All analytical methods used for quality control must be validated to ensure they are suitable for their intended purpose.[21] Validation is performed according to guidelines from the International Council for Harmonisation (ICH), specifically guideline Q2(R1).[22][23][24] Key validation characteristics include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradants).[21]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[22]
-
Range: The interval between the upper and lower concentrations for which the method has suitable linearity, accuracy, and precision.[22]
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample (repeatability, intermediate precision).
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.
Conclusion
The purity assessment of trifluoromethylpyridines requires a multi-faceted, orthogonal analytical approach to ensure product quality and safety. A combination of high-resolution GC for volatile impurities and isomers, and gradient RP-HPLC for a broader impurity profile, provides a comprehensive separation strategy. These relative purity methods must be complemented by definitive spectroscopic techniques. Hyphenated mass spectrometry (GC-MS, LC-MS) is essential for the structural identification of unknown impurities, while qNMR serves as a primary method for determining absolute purity with high precision and traceability. By integrating these techniques and adhering to rigorous validation standards, researchers and drug development professionals can establish a high degree of confidence in the purity and overall quality of their trifluoromethylpyridine-containing materials.
References
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Okamoto, H., et al. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. [Link]
- EP0110690A1 - Preparation of (trifluoromethyl)pyridines.
-
Pesek, J. (2020). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. [Link]
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Patel, P. N., et al. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate. [Link]
-
ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]
-
Sterling Pharma Solutions. (2023). High-resolution mass spectrometry for impurity profiling. Sterling Pharma Solutions. [Link]
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Tawfik, E. A., et al. (2015). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Scientifica. [Link]
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European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. EMA. [Link]
-
Waters Corporation. (2023). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]
- EP3608309B1 - Method for purifying trifluoromethylpyridine compound.
-
Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]
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Phenomenex. (2023). Normal-phase vs. Reversed-phase Chromatography. Phenomenex. [Link]
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Reddy, G. S., et al. (2011). GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in 4-(trifluoromethoxy aniline), a key intermediate of Riluzole. ResearchGate. [Link]
-
FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]
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Van Eeckhaut, A., & Lanckmans, K. (2016). Quantitative mass spectrometry methods for pharmaceutical analysis. Philosophical Transactions of the Royal Society A. [Link]
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Catalfamo, M., et al. (2014). Headspace GC-MS for the determination of halogenated hydrocarbons, ethers and aromatic volatiles in fabric and leather. ResearchGate. [Link]
-
Agilent Technologies. (2020). Fast GC/MS Analysis for Benzene and Total Aromatic Content of Motor Gasoline. Agilent. [Link]
- WO2015151116A2 - Process for producing 2-fluoro-6-(trifluoromethyl)pyridine compounds.
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BioPharmaSpec. (2019). Quantitative Mass Spectrometry Service. BioPharmaSpec. [Link]
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Lefrancois, F., et al. (2022). Non-target analysis using gas chromatography with time-of-flight mass spectrometry. Atmospheric Measurement Techniques. [Link]
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Okamoto, H., et al. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. ResearchGate. [Link]
-
Cygnus Technologies. Orthogonal Methods. Cygnus Technologies. [Link]
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Reddy, G. S., et al. (2011). A sensitive and simple GC method was developed for the separation and quantification of related impurities in 4-(trifluoromethoxy Aniline) (4-TFMA), which is a key intermediate of Riluzole. TSI Journals. [Link]
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Santai Technologies. The Application of Orthogonal Chromatography for the Purification of Synthetic Pharmaceutical Intermediates. Santai Tech. [Link]
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TGA. (2023). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. Therapeutic Goods Administration. [Link]
-
Restek. (2022). Advances in the Analysis of Persistent Halogenated Organic Compounds. LCGC North America. [Link]
-
MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]
-
Polish Pharmaceutical Society. (2003). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. [Link]
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Alphalyse. (2024). Orthogonal method in pharmaceutical product analysis. Alphalyse. [Link]
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MDPI. (2024). A Comprehensive GC-MS Approach for Monitoring Legacy and Emerging Halogenated Contaminants in Human Biomonitoring. MDPI. [Link]
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ATSDR. (1992). Analytical Methods for Pyridine. Agency for Toxic Substances and Disease Registry. [Link]
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ResearchGate. (2018). Quantitative 19F NMR method validation and application to the quantitative analysis of a fluoro-polyphosphates mixture. ResearchGate. [Link]
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ResolveMass Laboratories Inc. (2023). Identification and profiling of impurities in Pharmaceuticals. ResolveMass. [Link]
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Wang, G. (2010). Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. American Pharmaceutical Review. [Link]
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Rutan, S. C., & de Juan, A. (2000). Orthogonal Projection Approach Applied to Peak Purity Assessment. Analytical Chemistry. [Link]
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Biological and Molecular Chemistry. (2023). Analysis of Gas Chromatography–triple Quadrupole Mass Spectrometry Retention Times for Pesticide Multi-residue Extraction in Tobacco. Biological and Molecular Chemistry. [Link]
-
ResolveMass Laboratories Inc. (2023). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass. [Link]
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Begtrup, M., et al. (1998). Synthesis of a series of trifluoromethylazoles and determination of pKa of acidic and basic trifluoromethyl heterocycles by 19F NMR spectroscopy. Journal of the Chemical Society, Perkin Transactions 1. [Link]
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Quality Analysis. (2023). GC-MS/Headspace-GC-MS: How does the method work - and when is it used? YouTube. [Link]
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AMSbiopharma. (2024). ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]
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Lab Manager. (2024). Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. Lab Manager. [Link]
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Wikipedia. Reversed-phase chromatography. Wikipedia. [Link]
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Use of 2-Chloro-6-hydrazinyl-4-(trifluoromethyl)pyridine in agrochemical synthesis
Application Note: 2-Chloro-6-hydrazinyl-4-(trifluoromethyl)pyridine in the Synthesis of Next-Generation Agrochemicals
Executive Summary & Mechanistic Rationale
The development of modern agrochemicals relies heavily on privileged scaffolds that offer high target specificity, metabolic stability, and optimal lipophilicity. 2-Chloro-6-hydrazinyl-4-(trifluoromethyl)pyridine (CAS: 129015-68-5) [1] has emerged as a critical building block in the design of advanced crop protection agents.
As a Senior Application Scientist, I select this specific precursor for three mechanistic reasons:
-
The Trifluoromethyl (
) Group: Positioned at C4, this electron-withdrawing group significantly enhances the lipophilicity (logP) of the final molecule, facilitating cuticular penetration in insects and cellular uptake in plant tissues. It also provides a steric shield that prevents rapid cytochrome P450-mediated oxidative metabolism. -
The Chloro Substituent: The C2 chlorine atom modulates the
of the pyridine ring, optimizing binding affinity via halogen bonding within target protein pockets (such as the Ryanodine Receptor or viral coat proteins). -
The Hydrazine Moiety: The highly nucleophilic terminal nitrogen of the hydrazine group at C6 serves as a versatile anchor. It allows for rapid cyclocondensation to form pyrazoles (yielding potent insecticides)[2] or direct condensation with aldehydes/ketones to form hydrazones (yielding novel plant anti-viral agents)[3].
Application I: Synthesis of Pyrazole-Based Anthranilic Diamides (Insecticides)
Anthranilic diamides (e.g., Chlorantraniliprole analogs) are potent activators of the insect Ryanodine Receptor (RyR), leading to unregulated release of intracellular calcium and subsequent paralysis[2]. The synthesis of these complex molecules often begins with the construction of a 1-(pyridin-2-yl)pyrazole core using our target hydrazine.
Experimental Workflow & Self-Validating Protocol
Objective: Synthesize a 1-(6-chloro-4-(trifluoromethyl)pyridin-2-yl)-1H-pyrazole-5-carboxylate intermediate.
-
Step 1: Pre-Reaction Validation: Verify the purity of 2-Chloro-6-hydrazinyl-4-(trifluoromethyl)pyridine (>95%) via LC-MS. The expected
is 212.0. -
Step 2: Cyclocondensation:
-
Dissolve 10 mmol of the hydrazine precursor in 20 mL of anhydrous ethanol.
-
Add 11 mmol of ethyl ethoxymethylenecyanoacetate (or a similar 1,3-dicarbonyl equivalent) dropwise at 0 °C.
-
Causality Check: The dropwise addition at low temperature prevents uncontrolled exothermic polymerization and directs the regioselectivity of the initial nucleophilic attack by the more sterically hindered internal nitrogen of the hydrazine.
-
Reflux the mixture at 80 °C for 4 hours.
-
-
Step 3: In-Process Monitoring: Monitor via TLC (Hexane:EtOAc 3:1). The reaction is deemed complete when the hydrazine precursor spot (
) is entirely consumed, replaced by a new UV-active spot ( ). -
Step 4: Workup & Isolation: Cool to room temperature, concentrate under reduced pressure, and recrystallize from ethanol/water to yield the pyrazole intermediate.
-
Step 5: Analytical Validation: Confirm the structure via
NMR ( ). The successful formation of the pyrazole ring is validated by the appearance of a distinct singlet at ppm, corresponding to the pyrazole C4 proton.
Workflow of Pyrazole Synthesis and RyR Activation Pathway.
Application II: Synthesis of Trifluoromethylpyridine-Hydrazone Derivatives (Plant Anti-virals)
Beyond insecticides, this hydrazine is utilized to synthesize hydrazone derivatives that exhibit excellent curative activity against Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV)[3]. These molecules function by binding directly to the TMV coat protein (CP), obstructing the self-assembly of viral particles[3].
Experimental Workflow & Self-Validating Protocol
Objective: Synthesize a target trifluoromethylpyridine-hydrazone derivative.
-
Step 1: Condensation Reaction:
-
In a 50 mL round-bottom flask, combine 5 mmol of 2-Chloro-6-hydrazinyl-4-(trifluoromethyl)pyridine and 5 mmol of a substituted aromatic aldehyde (e.g., 4-fluorobenzaldehyde) in 15 mL of absolute ethanol.
-
Add 2-3 drops of glacial acetic acid.
-
Causality Check: The acetic acid acts as a crucial catalyst. It protonates the carbonyl oxygen of the aldehyde, increasing its electrophilicity without protonating the hydrazine nucleophile entirely (which would stall the reaction).
-
-
Step 2: Heating & Monitoring: Stir the mixture at 70 °C for 2–3 hours. The formation of a precipitate (the hydrazone product) often drives the equilibrium forward.
-
Step 3: Isolation: Filter the hot solution to collect the precipitate. Wash the filter cake with cold ethanol (2 × 5 mL) to remove unreacted starting materials.
-
Step 4: Analytical Validation: Verify via
NMR. The diagnostic signal is the newly formed imine/hydrazone proton ( ), which typically appears as a sharp singlet far downfield at ppm.
Mechanism of TMV Inhibition by Hydrazone Derivatives.
Quantitative Data & Structure-Activity Relationship (SAR)
The incorporation of the 2-chloro-4-(trifluoromethyl)pyridine moiety dramatically impacts the biological efficacy of the resulting agrochemicals. The table below summarizes the comparative bioactivity data across different target applications.
| Compound Class | Target Organism / Protein | Key Structural Motif | Efficacy / Bioactivity | Ref. |
| Pyrazole-Anthranilic Diamide | Plutella xylostella (Diamondback moth) / RyR | 1-(6-chloro-4-(trifluoromethyl)pyridin-2-yl) | 100% mortality at 0.4 mg/L | [2] |
| Pyrazole-Anthranilic Diamide | Mythimna separata (Oriental armyworm) / RyR | 1-(6-chloro-4-(trifluoromethyl)pyridin-2-yl) | 100% mortality at 0.8 mg/L | [2] |
| Pyridine-Hydrazone | Tobacco Mosaic Virus (TMV) / Coat Protein | Hydrazone linkage + | Curative activity >65% ( | [3] |
| Commercial Standard | Tobacco Mosaic Virus (TMV) | Ningnanmycin (Control) | Curative activity 55.0% ( | [3] |
Data Interpretation: The synthesized hydrazone derivatives demonstrate a significantly lower
References
-
Shi, J., Ren, G., et al. (2017). "Design, synthesis and insecticidal activities of novel anthranilic diamides containing polyfluoroalkyl pyrazole moiety". Chinese Chemical Letters. Available at: [Link]
-
Wang, Y., Xu, F., et al. (2019). "Synthesis of Anthranilic Diamide Derivatives Containing Moieties of Trifluoromethylpyridine and Hydrazone as Potential Anti-Viral Agents for Plants". Journal of Agricultural and Food Chemistry, 67(48). Available at:[Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Trifluoromethylpyridine Synthesis
Welcome to the Technical Support Center for Trifluoromethylpyridine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of these crucial building blocks. The trifluoromethyl group is a key moiety in modern pharmaceuticals and agrochemicals, valued for its ability to enhance metabolic stability, binding affinity, and bioavailability.[1][2] However, its introduction onto a pyridine ring can be fraught with difficulties, often leading to frustratingly low yields.
This guide provides in-depth, field-proven insights in a direct question-and-answer format to address specific issues you may encounter. We will delve into the causality behind experimental choices, offering not just solutions, but a deeper understanding of the underlying chemical principles.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My initial trifluoromethylation of the pyridine ring is resulting in a low yield. What are the common causes and how can I improve it?
Low yields at this critical step are a frequent hurdle. The optimal strategy depends heavily on your chosen synthetic route and substrate. Here are the most common culprits and their solutions:
A. Inefficient Trifluoromethylating Agent or Reaction Conditions
The choice and handling of your trifluoromethylating agent are paramount.
-
For Chlorine-Fluorine Exchange Reactions: This classical approach involves the fluorination of a trichloromethylpyridine precursor.[3][4] Low yields often stem from:
-
Inefficient Fluoride Source: The reactivity of your fluoride source is critical.
-
Troubleshooting: Consider using spray-dried potassium fluoride (KF) for a higher surface area and reactivity compared to standard KF.[5]
-
-
Harsh Reaction Conditions: High temperatures can lead to decomposition of both starting material and product.[6]
-
Troubleshooting: While temperatures of 150-250°C are often necessary, carefully optimize this parameter.[6] Running the reaction at the lower end of the effective temperature range for a longer duration may improve the yield.
-
-
-
For Direct C-H Trifluoromethylation: This modern approach offers a more direct route but can be sensitive to various factors.
-
Suboptimal Reagent Choice: A wide array of electrophilic, nucleophilic, and radical trifluoromethylating reagents exist (e.g., Togni's reagents, Umemoto's reagents, Langlois' reagent).[2][7]
-
Poor Catalyst Performance: Many direct trifluoromethylation reactions rely on a catalyst, often copper or palladium-based.[9][10]
-
Troubleshooting: Screen different catalysts and ligands. For example, in copper-catalyzed reactions, the choice of ligand can significantly influence the reaction's efficiency.
-
-
B. Decomposition of Starting Material or Product
Pyridine rings, particularly those bearing electron-withdrawing groups, can be susceptible to decomposition under harsh conditions.[5]
-
Troubleshooting:
-
Employ milder reaction conditions where possible.
-
Consider a "building block" approach. This involves synthesizing the pyridine ring from a precursor that already contains the trifluoromethyl group, thus avoiding harsh trifluoromethylation conditions on the assembled ring.[3]
-
C. Poor Regioselectivity
Direct trifluoromethylation of a substituted pyridine can lead to a mixture of isomers, which inherently lowers the yield of the desired product.[5][11]
-
Troubleshooting:
-
If direct trifluoromethylation is necessary, a thorough screening of catalysts and ligands is crucial to enhance regioselectivity.[5]
-
For 3-position selective trifluoromethylation, a method involving nucleophilic activation of the pyridine ring through hydrosilylation followed by electrophilic trifluoromethylation has been developed.[11][12]
-
Alternatively, the building block approach often provides superior control over isomer formation.[3]
-
Troubleshooting Workflow for Low Yield in Initial Trifluoromethylation
Caption: Decision tree for troubleshooting low trifluoromethylation yields.
Q2: I am observing significant side product formation during subsequent reactions, such as cross-coupling. How can I minimize this?
Side product formation in reactions like Suzuki, Sonogashira, or nucleophilic aromatic substitution (SNAAr) is a common issue that erodes the yield of your final product.
A. Suboptimal Catalyst or Ligand (for Cross-Coupling)
The choice of catalyst and ligand is critical for efficient and selective coupling.
-
Troubleshooting:
-
Screen a panel of palladium catalysts (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) and phosphine ligands.
-
Vary the base (e.g., K₂CO₃, Cs₂CO₃) as this can have a profound impact on the reaction outcome.
-
B. Competing Reactions
The functional groups on your starting materials may lead to undesired side reactions.
-
Troubleshooting:
-
Ensure that sensitive functional groups are appropriately protected. For instance, an amine or alcohol group might require protection (e.g., with a Boc group for amines) to prevent interference with the coupling reaction.
-
C. Incorrect Reaction Temperature and Time
Inappropriate temperature or reaction duration can lead to decomposition or the formation of byproducts.
-
Troubleshooting:
-
Systematically vary the reaction temperature. A lower temperature for a longer period may favor the desired product.
-
Monitor the reaction progress closely using techniques like TLC or GC-MS to determine the optimal reaction time and avoid over-running the reaction.
-
Q3: The purification of my final trifluoromethylpyridine product is challenging. What are some effective strategies?
The unique physicochemical properties of fluorinated compounds, especially basic pyridines, can make purification non-trivial.
A. Acid-Base Extraction
Leverage the basicity of the pyridine ring.
-
Protocol:
-
Dissolve the crude product in an organic solvent (e.g., dichloromethane, ethyl acetate).
-
Wash with a dilute acidic solution (e.g., 1M HCl). The protonated pyridine will move to the aqueous layer, leaving non-basic impurities in the organic layer.
-
Separate the aqueous layer and basify it (e.g., with NaOH or NaHCO₃) to deprotonate the pyridine.
-
Re-extract the product into an organic solvent.
-
Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate.
-
B. Column Chromatography
This is a standard method, but the basicity of pyridines can cause tailing on silica gel.
-
Troubleshooting Tailing:
-
Add a small amount of a basic modifier, such as triethylamine or pyridine (typically 0.1-1%), to the eluent.[5] This will saturate the acidic sites on the silica gel and improve peak shape.
-
C. Crystallization
If your product is a solid, crystallization can be a highly effective purification method.
-
Protocol:
-
Perform a systematic screening of different solvents and solvent mixtures to find a system where your product is soluble when hot but sparingly soluble when cold.
-
Dissolve the crude product in the minimum amount of hot solvent.
-
Allow the solution to cool slowly to promote the formation of well-defined crystals.
-
Collect the crystals by filtration.
-
D. Distillation
For volatile products, distillation under reduced pressure can be an efficient purification technique.
Purification Strategy Selection
Caption: Selecting an appropriate purification strategy.
Experimental Protocols
Protocol 1: Synthesis of 2-Chloro-5-(trifluoromethyl)pyridine via Halogen Exchange
This protocol describes a common method for synthesizing a key trifluoromethylpyridine intermediate, starting from 2-chloro-5-(trichloromethyl)pyridine.
Materials:
-
2-chloro-5-(trichloromethyl)pyridine
-
Anhydrous Hydrogen Fluoride (HF)
-
High-pressure autoclave
Procedure:
-
Charging the Reactor: In a well-ventilated fume hood and with appropriate personal protective equipment, charge a high-pressure autoclave with 2-chloro-5-(trichloromethyl)pyridine and a catalytic amount (1-10 mol%) of the metal halide catalyst.[6]
-
Addition of HF: Cool the autoclave and carefully add at least 3 molar equivalents of anhydrous liquid HF.[6]
-
Reaction: Seal the autoclave and heat the reaction mixture to 170-190°C. The pressure will increase to superatmospheric levels (e.g., 15-1200 psig).[6] Maintain the reaction under these conditions with agitation for 24-48 hours. Monitor the reaction progress by taking aliquots (if possible with your equipment) and analyzing by GC-MS.
-
Work-up: After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess HF into a suitable scrubbing solution.
-
Quenching: Cautiously quench the reaction mixture with ice water.
-
Extraction: Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Washing: Wash the combined organic layers with a saturated sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.
| Parameter | Recommended Value | Reference |
| Temperature | 170-190°C | [6] |
| Pressure | 15-1200 psig | [6] |
| Catalyst | FeCl₃ or FeF₃ (1-10 mol%) | [4][6] |
| HF Equivalents | ≥ 3 | [6] |
References
-
Ishii, A., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 125-142. [Link]
-
Nishida, J., et al. (2022). 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. Organic Letters, 24(44), 8194-8198. [Link]
-
Lozano, D. A., et al. (2023). A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes. Organic Letters, 25(27), 5025-5029. [Link]
- Fujioka, G. S. (1987). U.S. Patent No. 4,650,875. Washington, DC: U.S.
-
ChemRxiv. (2022). 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. [Link]
- Henrick, C. A. (1984). EP Patent No. 0,110,690.
-
ResearchGate. (2023). A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes. [Link]
-
Weaver, J. D., et al. (2011). Catalysis for Fluorination and Trifluoromethylation. Topics in Current Chemistry, 308, 55-94. [Link]
-
Li, Y., et al. (2018). Progress in copper-catalyzed trifluoromethylation. Beilstein Journal of Organic Chemistry, 14, 150-181. [Link]
-
Wikipedia. Trifluoromethylation. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Trifluoromethylation - Wikipedia [en.wikipedia.org]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EP0110690A1 - Preparation of (trifluoromethyl)pyridines - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. US4650875A - Preparation of (trifluoromethyl)pyridines - Google Patents [patents.google.com]
- 7. A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Catalysis for Fluorination and Trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BJOC - Progress in copper-catalyzed trifluoromethylation [beilstein-journals.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. pubs.acs.org [pubs.acs.org]
Common side reactions in the synthesis of hydrazinylpyridines
Welcome to the Technical Support Center for the synthesis of hydrazinylpyridines. As a Senior Application Scientist, I have designed this guide to move beyond basic theoretical recipes. Here, we analyze the chemical causality behind common reaction failures—such as bis-arylation and dehalogenation—and provide field-proven, self-validating protocols to ensure your syntheses are robust, scalable, and reproducible.
Section 1: Mechanistic Pathways & Common Side Reactions
Hydrazinylpyridines are critical intermediates in the development of pharmaceuticals, particularly for synthesizing pyrazolopyridines and other bioactive heterocycles. They are typically synthesized via two main routes: Nucleophilic Aromatic Substitution (SNAr) of halopyridines with hydrazine hydrate, or Buchwald-Hartwig Cross-Coupling using palladium catalysis.
However, hydrazine is a uniquely challenging reagent. It is a bidentate nucleophile, a strong reducing agent, and highly sensitive to oxidation. Understanding the kinetic and thermodynamic pathways of these side reactions is the first step to preventing them.
Reaction pathway of halopyridines with hydrazine showing desired and side products.
Section 2: Troubleshooting Guide & FAQs
Q1: Why am I observing significant bis-arylation (N,N'-bis(pyridyl)hydrazine) in my SNAr reaction, and how do I prevent it? Causality: Hydrazine is a bidentate nucleophile. Once the first SNAr substitution occurs, the resulting mono-hydrazinylpyridine retains a highly nucleophilic terminal nitrogen. Because the mono-substituted product is highly soluble and readily available in the organic phase, it often outcompetes the aqueous hydrazine hydrate for the remaining halopyridine electrophile, leading to over-substitution 1[1]. Solution: You must shift the kinetic probability. Use a massive excess of hydrazine hydrate (5 to 10 equivalents) and employ an inverse addition technique (adding the halopyridine slowly to the heated hydrazine solution). This ensures the halopyridine is always surrounded by a vast stoichiometric excess of free hydrazine, suppressing the secondary reaction 2[2].
Q2: My highly electron-deficient halopyridine (e.g., 2-chloro-3-nitropyridine) is decomposing into a black tar when heated with hydrazine. What is happening? Causality: Highly electron-deficient pyridines are susceptible to nucleophilic attack not just at the halogenated carbon, but also at unsubstituted ring carbons, leading to Zincke-like ring-opening or rapid exothermic decomposition. Furthermore, hydrazine decomposition is highly exothermic and can lead to thermal runaway3[3]. Solution: Do not heat the reaction. Electron-deficient pyridines are sufficiently activated to undergo SNAr at room temperature (20–25 °C). Switch to a milder solvent like 1,4-dioxane or a simple alcohol, and strictly control the internal temperature during addition.
Q3: I am using a palladium-catalyzed Buchwald-Hartwig amination to couple hydrazine to an unactivated halopyridine, but I am isolating mostly dehalogenated (reduced) pyridine. Why?
Causality: Hydrazine is an excellent transfer hydrogenation agent. In the catalytic cycle, after the Pd(0) catalyst oxidatively inserts into the C-X bond, hydrazine coordinates to the Pd(II) center. Instead of undergoing reductive elimination to form the C-N bond, the hydrazine can undergo
Troubleshooting logic tree for resolving common impurities in hydrazinylpyridine synthesis.
Section 3: Quantitative Data & Condition Optimization
The table below summarizes the expected impurity profiles based on the chosen synthetic route and conditions. Notice how the stoichiometric ratio of hydrazine and the choice of protection strategy dictate the reaction's success.
| Reaction Route | Reagent | Equivalents | Temp (°C) | Desired Yield (%) | Bis-arylation (%) | Dehalogenation (%) |
| Standard SNAr | Hydrazine Hydrate | 1.1 | 80 | 35 | 55 | <5 |
| Optimized SNAr | Hydrazine Hydrate | 10.0 | 80 | 93 | <2 | <5 |
| Direct Pd-Coupling | Hydrazine Hydrate | 1.5 | 65 | 45 | 25 | 15 |
| Surrogate Pd-Coupling | Boc-Hydrazine | 1.2 | 100 | 88 | N/A (Protected) | <2 |
Section 4: Self-Validating Experimental Protocols
Protocol A: Optimized SNAr Synthesis (Minimizing Bis-arylation)
Use this protocol for halopyridines that possess electron-withdrawing groups (e.g., -CN, -NO2, -CF3).
-
Preparation & Inverse Addition:
-
Action: To a round-bottom flask equipped with a reflux condenser, add hydrazine hydrate (10.0 eq) and 1-propanol (solvent). Heat the mixture to 80 °C. Dissolve the halopyridine (1.0 eq) in a minimal amount of 1-propanol and add it dropwise to the hot hydrazine solution over 30 minutes.
-
Causality Note: Inverse addition combined with a 10-fold excess ensures the local concentration of free hydrazine always dwarfs the concentration of the newly formed mono-substituted product, kinetically starving the bis-arylation pathway.
-
Self-Validation Checkpoint: Monitor the internal temperature during addition. A slight exothermic spike confirms the SNAr activation. If the temperature drops, your addition rate is too fast.
-
-
Reaction Execution:
-
Action: Stir at 80 °C for 4–12 hours.
-
Self-Validation Checkpoint: Pull an aliquot for LC-MS. The reaction is complete when the starting material peak disappears. If a peak corresponding to exactly twice the mass of the desired product minus hydrazine (
) begins growing past 2%, halt the heating immediately to prevent further bis-arylation.
-
-
Aqueous Workup & Isolation:
-
Action: Cool to room temperature and pour the mixture into crushed ice. If the product does not precipitate, extract with ethyl acetate. Wash the organic layer extensively with brine to remove the highly water-soluble excess hydrazine.
-
Protocol B: Palladium-Catalyzed Cross-Coupling using Boc-Hydrazine
Use this protocol for unactivated or electron-rich halopyridines where SNAr fails.
-
Catalyst Activation & Coupling:
-
Action: In a rigorously degassed Schlenk flask, combine the halopyridine (1.0 eq), tert-butyl carbazate (1.2 eq),
(1.5 eq), (2 mol%), and a bulky, electron-rich phosphine ligand like XPhos or a MOP-type ligand (4 mol%) in anhydrous 1,4-dioxane. -
Causality Note: The bulky ligand facilitates rapid reductive elimination, while the Boc-protecting group prevents the hydrazine from transferring a hydride to the palladium center, entirely shutting down the dehalogenation side reaction.
-
Self-Validation Checkpoint: The solution should transition from a dark purple/red (
) to a clear yellow/orange upon active catalytic cycling. A black precipitate indicates catalyst death (Pd black formation) due to oxygen ingress.
-
-
Thermal Execution:
-
Action: Heat to 100 °C for 12 hours under a nitrogen atmosphere.
-
-
Deprotection:
-
Action: Filter the mixture through Celite, concentrate, and treat the crude intermediate with 4M HCl in dioxane at room temperature for 2 hours to cleave the Boc group.
-
Self-Validation Checkpoint: Vigorous gas evolution (
and isobutylene) is a direct visual confirmation that the Boc deprotection is occurring successfully.
-
Section 5: References
-
Thieme-Connect - Synthesis of Hydrazinylpyridines via Nucleophilic Aromatic Substitution and Further Transformation to Bicyclo[2.2.2]octenes Fused with Two N-Aminosuccinimide Moieties
-
ResearchGate - Synthesis of Hydrazinylpyridines via Nucleophilic Aromatic Substitution...
-
BenchChem - Managing exothermic reactions in 2-Bromo-5-hydrazinylpyridine synthesis
-
DICP - Cross-Coupling between Hydrazine and Aryl Halides with Hydroxide Base at Low Loadings of Palladium
-
Organic Chemistry Portal - An Efficient Pd-Catalyzed Coupling of Hydrazine Derivatives with Aryl Halides
Sources
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. researchgate.net [researchgate.net]
- 3. 2-Bromo-5-hydrazinylpyridine | 1268882-60-5 | Benchchem [benchchem.com]
- 4. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 5. An Efficient Pd-Catalyzed Coupling of Hydrazine Derivatives with Aryl Halides [organic-chemistry.org]
Technical Support Center: Troubleshooting Catalyst Deactivation in Palladium-Catalyzed Reactions of Pyridines
Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, medicinal chemists, and drug development professionals facing the notorious challenge of palladium catalyst poisoning by pyridine substrates. Instead of generic advice, this guide provides mechanistic causality, field-proven troubleshooting logic, and self-validating experimental protocols.
Part 1: Mechanistic Insights (The "Why")
Q1: Why do pyridine substrates notoriously deactivate palladium catalysts? A1: The root cause is competitive coordination. Pyridines possess a highly accessible, sp2-hybridized nitrogen lone pair. During a standard cross-coupling cycle (e.g., Suzuki or Buchwald-Hartwig), the intermediate Pd(II) species is highly electrophilic. The pyridine nitrogen acts as a strong σ-donor, outcompeting the desired coupling partners or labile phosphine ligands to coordinate directly to the palladium center 1. This forms a thermodynamically stable, off-cycle resting state (often a bis-pyridine Pd(II) complex), which effectively halts catalytic turnover. If researchers attempt to force the reaction with high heat, this improperly liganded Pd species undergoes thermal decomposition into inactive Pd(0) aggregates, visually identifiable as "palladium black" 1.
Q2: Are all pyridines equally detrimental to the catalyst? A2: No. The severity of the poisoning is directly proportional to the basicity and steric accessibility of the pyridine nitrogen. Highly basic, unhindered pyridines (e.g., 4-alkylpyridines) are aggressive nucleophiles that rapidly trap the catalyst 2. Conversely, electron-deficient pyridines (e.g., fluoropyridines) exhibit a much weaker N–Pd bond, which shifts the equilibrium back toward the active on-cycle catalyst state, thereby protecting the catalyst from irreversible decomposition 3.
Caption: Mechanistic pathway of Pd catalyst poisoning by pyridine coordination.
Part 2: Troubleshooting Guide & Solutions (The "How")
Q3: I am observing palladium black and getting <10% yield. What is the immediate fix? A3: The appearance of palladium black confirms ligand dissociation and irreversible catalyst aggregation 1. You must alter the coordination sphere of the metal:
-
Deploy Bulky Ligands: Switch from standard monodentate phosphines (like PPh3) to dialkylbiaryl phosphines (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs) 1. Their massive steric profiles act as a physical shield, preventing the pyridine nitrogen from approaching the metal center.
-
Utilize Precatalysts: Instead of mixing Pd(OAc)2 and free ligand in situ, use pre-formed Pd(II) precatalysts (e.g., Pd-PEPPSI-IPr or Buchwald G3/G4 palladacycles) 4. These complexes guarantee a strict 1:1 Ligand:Pd ratio, preventing the formation of under-ligated palladium species that are highly vulnerable to pyridine attack 5.
Q4: What if changing the ligand isn't enough? Can I modify the substrate? A4: Yes. If the pyridine is exceptionally basic, you must electronically or sterically mask the nitrogen:
-
Oxidation to N-Oxide: Converting the pyridine to a pyridine N-oxide drastically reduces the basicity and coordinating ability of the nitrogen lone pair 6. After a successful cross-coupling, the N-oxide is easily reduced back to the parent pyridine.
-
Steric Shielding (The "Azaindole Effect"): If working with aminopyridines, protecting the exocyclic amine with a bulky group (e.g., a Pivaloyl group) provides enough adjacent steric hindrance to block the endocyclic nitrogen from coordinating to the catalyst [[7]]().
Caption: Decision tree for troubleshooting pyridine-induced catalyst deactivation.
Part 3: Quantitative Data Summary
The following table summarizes the comparative efficacy of various catalyst/ligand systems when challenged with basic pyridine substrates.
| Catalyst System | Ligand Classification | Efficacy vs. Pyridines | Mechanism of Protection |
| Pd(PPh3)4 | Monodentate Phosphine | Low | None. PPh3 is highly labile and easily displaced by pyridine, leading to rapid formation of inactive Pd black. |
| Pd(dppf)Cl2 | Bidentate Phosphine | Moderate | The chelate effect provides kinetic resistance to displacement, but remains vulnerable to highly basic, unhindered pyridines. |
| XPhos Pd G3 | Dialkylbiaryl Phosphine | High | Massive steric bulk physically blocks pyridine coordination. The precatalyst ensures rapid activation and a strict 1:1 L:Pd ratio. |
| Pd-PEPPSI-IPr | N-Heterocyclic Carbene | Very High | Exceptional σ-donation creates an unbreakable Pd-NHC bond. The IPr ligand provides a deep steric pocket that completely shields the metal 5. |
Part 4: Validated Experimental Protocols
Protocol 1: Cross-Coupling of Basic Pyridines using Pd-PEPPSI-IPr
This protocol utilizes a highly stable NHC-precatalyst to prevent off-cycle resting state formation.
Step-by-Step Methodology:
-
Preparation: In a nitrogen-filled glovebox (or using standard Schlenk line techniques), add the halopyridine (1.0 equiv), the coupling partner (e.g., boronic acid or amine, 1.2 equiv), and a mild base (e.g., Cs2CO3, 2.0 equiv) to an oven-dried vial.
-
Causality: Strict exclusion of oxygen is necessary because off-cycle resting states are highly susceptible to irreversible oxidation to inactive Pd(II) oxides.
-
-
Catalyst Addition: Add Pd-PEPPSI-IPr (2-5 mol%).
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane (0.2 M relative to the halopyridine). Seal the vial with a Teflon-lined cap.
-
Activation & Heating: Transfer the vial to a pre-heated block at 80°C.
-
Causality: The PEPPSI precatalyst requires mild thermal energy and base to shed its 3-chloropyridine "throw-away" ligand, generating the active, highly shielded Pd(0)-NHC species 5.
-
-
Self-Validation Checkpoint: Observe the reaction mixture after 15 minutes. A successful activation will transition the solution from pale yellow to a deep, homogeneous red/orange. If the solution turns opaque black, oxygen has breached the system or the catalyst loading is too low.
-
Workup: After complete consumption of the starting material (monitored via LC-MS), cool to room temperature, dilute with EtOAc, filter through a short pad of Celite to remove palladium residues, and concentrate for chromatography.
Protocol 2: Substrate Masking via Pyridine N-Oxide Formation
Use this protocol when even bulky precatalysts fail due to extreme substrate basicity.
Step-by-Step Methodology:
-
Oxidation: Dissolve the basic pyridine substrate (1.0 equiv) in dichloromethane (DCM) at 0°C. Slowly add m-CPBA (1.1 equiv). Stir for 2 hours, allowing the reaction to warm to room temperature.
-
Causality: The oxidation of the nitrogen lone pair completely eliminates its ability to act as a σ-donor to the palladium catalyst 6.
-
-
Self-Validation Checkpoint: Monitor by TLC (using a highly polar eluent like 10% MeOH in DCM). The N-oxide will appear as a significantly lower Rf spot compared to the parent pyridine.
-
Quench & Isolate: Quench the reaction with saturated aqueous Na2S2O3 to destroy excess oxidant, followed by saturated NaHCO3 to neutralize the m-chlorobenzoic acid byproduct. Extract with DCM, dry over Na2SO4, and concentrate.
-
Cross-Coupling: Subject the isolated pyridine N-oxide to your standard palladium-catalyzed cross-coupling conditions. The catalyst will now operate at full efficiency without poisoning.
-
Reduction (Deprotection): To regenerate the free pyridine, dissolve the coupled N-oxide product in EtOAc, add 10% Pd/C (10 mol%), and stir under a balloon of H2 gas for 4-6 hours. Filter through Celite and concentrate.
References
-
Benchchem. "Technical Support Center: Minimizing Catalyst Poisoning." Benchchem. 6
-
Ruiz-Castillo, P., & Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews. 4
-
RSC Publishing. "Pyridylic anions are soft nucleophiles in the palladium-catalyzed C(sp3)–H allylation of 4-alkylpyridines." Chemical Science. [[2]]()
-
Benchchem. "Technical Support Center: Troubleshooting Low Yield in Palladium-Catalyzed Reactions of Pyridines." Benchchem. 1
-
Benchchem. "5-Trifluoromethoxy-1H-pyrrolo[2,3-B]pyridine." Benchchem. 7
-
ChemRxiv. "Mechanism of the Arene-Limited Nondirected C–H Activation of Arenes with Palladium." ChemRxiv. 3
-
Organ, M. G., et al. "Sulfination by using Pd-PEPPSI complexes: studies into precatalyst activation, cationic and solvent effects and the role of butoxide base." PubMed. 5
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pyridylic anions are soft nucleophiles in the palladium-catalyzed C(sp 3 )–H allylation of 4-alkylpyridines - Chemical Science (RSC Publishing) DOI:10.1039/D0SC03304A [pubs.rsc.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Sulfination by using Pd-PEPPSI complexes: studies into precatalyst activation, cationic and solvent effects and the role of butoxide base - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 5-Trifluoromethoxy-1H-pyrrolo[2,3-B]pyridine | Benchchem [benchchem.com]
Preventing hydrolysis of the trifluoromethyl group during synthesis
Troubleshooting Guide: Preventing Hydrolysis of the Trifluoromethyl (-CF₃) Group During Synthesis
Welcome to the . While the trifluoromethyl (-CF₃) group is widely regarded as a privileged, metabolically stable pharmacophore in drug development, it is not invincible. Under specific synthetic conditions, the exceptionally strong C-F bonds can be activated, leading to unintended hydrolysis and the formation of a carboxylic acid (-COOH).
This guide is designed for researchers and scientists to diagnose, understand, and prevent -CF₃ hydrolysis during complex multi-step syntheses.
Section 1: Mechanistic Causality (The "Why")
FAQ 1: Why did my "stable" -CF₃ group hydrolyze under basic conditions?
Answer: The -CF₃ group is generally stable to base, but its stability drops drastically if there is an electron-donating group (EDG), such as a hydroxyl (-OH) or amino (-NH₂) group, located at the ortho or para position on the aromatic ring.
Under basic conditions, the EDG is deprotonated. The resulting anion (e.g., a phenoxide) pushes electron density into the aromatic ring, triggering the elimination of a fluoride ion (F⁻) to form a highly reactive quinone methide intermediate . Water then attacks this intermediate, and the cycle repeats until the -CF₃ group is fully hydrolyzed into a carboxylic acid or orthoester, as demonstrated by Li et al. (). Furthermore, extreme basic conditions (e.g., 30% NaOH at 175 °C) can force hydrolysis even without strong neighboring group participation, as shown by Wu et al. ().
Mechanism of base-promoted -CF₃ hydrolysis via a quinone methide intermediate.
FAQ 2: Can strong acids or Lewis acids also cause -CF₃ cleavage?
Answer: Yes. While bases trigger elimination, strong Lewis acids (like BBr₃ or AlCl₃) and superacids act via direct electrophilic activation of the fluorine atoms. The acid coordinates to the hard fluorine, weakening the C-F bond and promoting the departure of HF. This generates a highly electrophilic difluorobenzylic carbocation , which is rapidly trapped by ambient nucleophiles or water to yield a carboxylic acid. This exact mechanism is intentionally exploited using fuming sulfuric acid and boric acid to synthesize carboxylic arylphosphines from trifluoromethylated precursors, as detailed by Herrera et al. ().
Section 2: Diagnostics & Troubleshooting Workflow
When designing a synthetic route, consult the following workflow and stability matrix to preemptively avoid conditions that compromise the -CF₃ moiety.
Troubleshooting workflow for preventing -CF₃ hydrolysis during chemical synthesis.
Table 1: Comparative Stability of -CF₃ Groups Under Various Conditions
| Condition Type | Typical Reagents | Substrate Feature | Hydrolysis Risk | Preventive Action / Alternative |
| Mild Base | K₂CO₃, NaHCO₃ (rt) | Any | Low | Standard conditions; generally safe. |
| Strong Base | NaOH, KOH (reflux) | ortho/para -OH, -NH₂ | Very High | Use peroxide-assisted cleavage or protect the EDG first. |
| Strong Base | NaOH, KOH (reflux) | meta EDG or absent | Moderate | Monitor reaction time and temperature strictly. |
| Lewis Acid | BBr₃, AlCl₃ | Any | High | Switch to soft nucleophiles (e.g., thiolates) for ether cleavage. |
| Superacid | Fuming H₂SO₄ / H₃BO₃ | Any | Very High | Avoid superacidic media; use standard Brønsted acids (HCl, TFA). |
Section 3: Field-Proven Experimental Protocols
To bypass the mechanistic pitfalls outlined above, utilize these validated methodologies.
Protocol 1: Mild Base Saponification of Esters in the Presence of Sensitive -CF₃ Groups
Objective: Cleave a methyl or ethyl ester without triggering the quinone methide hydrolysis pathway of an ortho-CF₃ group. Mechanistic Rationale: Using LiOH in the presence of H₂O₂ generates the hydroperoxide anion (HOO⁻). Due to the alpha-effect, HOO⁻ is a significantly stronger nucleophile than HO⁻ but a weaker base. This allows for rapid nucleophilic acyl substitution at 0 °C, avoiding the high temperatures and strong basicity required for -CF₃ elimination.
Step-by-Step Methodology:
-
Preparation: Dissolve the ester substrate (1.0 eq) in a 3:1 mixture of THF/H₂O (0.1 M concentration) and cool to 0 °C in an ice bath.
-
Reagent Addition: Add 30% aqueous H₂O₂ (4.0 eq) dropwise, followed by the slow addition of LiOH·H₂O (1.2 eq).
-
Causality: Keeping the temperature strictly at 0 °C suppresses the thermodynamic pathway of C-F bond cleavage while the highly nucleophilic HOO⁻ attacks the ester.
-
-
Reaction Monitoring: Stir for 1–2 hours at 0 °C.
-
Self-Validation System: Monitor via LC-MS. If -CF₃ hydrolysis occurs, a byproduct with a mass shift of -24 Da (conversion of -CF₃ [69 Da] to -COOH [45 Da]) will appear. The complete absence of this [M-24] peak validates the integrity of the protocol.
-
-
Quenching: Carefully add 1.5 M Na₂SO₃ solution to reduce excess peroxides (test with starch-iodide paper), followed by acidification to pH 3 with 1 M HCl.
-
Isolation: Extract with EtOAc (3x), wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Protocol 2: Lewis-Acid-Free Ether Cleavage
Objective: Deprotect a methyl ether without using strong Lewis acids (like BBr₃) that activate C-F bonds. Mechanistic Rationale: Strong Lewis acids coordinate to the fluorine atoms of the -CF₃ group, weakening the C-F bond. By switching to a soft nucleophile (e.g., dodecanethiolate) in a polar aprotic solvent, ether cleavage occurs via an Sₙ2 mechanism directly at the methyl group, leaving the hard C-F bonds completely untouched.
Step-by-Step Methodology:
-
Preparation: Dissolve the methyl ether substrate (1.0 eq) in anhydrous DMF (0.2 M).
-
Reagent Addition: Add 1-dodecanethiol (3.0 eq) and KOtBu (3.0 eq).
-
Causality: The soft thiolate anion selectively attacks the soft methyl carbon of the ether, avoiding any orbital interaction with the hard fluorine atoms.
-
-
Heating: Heat the mixture to 100 °C under an inert argon atmosphere for 4–6 hours.
-
Validation: Monitor by TLC.
-
Self-Validation System: The highly lipophilic 1-(methylthio)dodecane byproduct will elute near the solvent front (R_f ~ 0.9 in Hexanes), while the deprotected phenol product will be significantly more polar (R_f ~ 0.3 in 3:1 Hexanes/EtOAc). This distinct polarity gap confirms successful Sₙ2 cleavage without side reactions.
-
-
Workup: Cool to room temperature, acidify with 1 M HCl to pH 4, and extract with EtOAc. Wash extensively with water (5x) to remove DMF, dry, and purify via flash chromatography.
References
-
Li, Y., Zhang, P., Ma, Q., Song, H., Liu, Y., & Wang, Q. "The trifluoromethyl transformation synthesis, crystal structure and insecticidal activities of novel 2-pyrrolecarboxamide and 2-pyrrolecarboxlate." Bioorganic & Medicinal Chemistry Letters, 2012.[Link][1]
-
Wu, R.-J., Zhou, K.-X., Yang, H., Song, G.-Q., Li, Y.-H., Fu, J.-X., ... & Wang, J.-G. "Chemical synthesis, crystal structure, versatile evaluation of their biological activities and molecular simulations of novel pyrithiobac derivatives." European Journal of Medicinal Chemistry, 2019.[Link][2]
-
Herrera, D., Peral, D., & Bayón, J. C. "Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group." RSC Advances, 2022.[Link]
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Validation & Comparative
Comprehensive Structure-Activity Relationship (SAR) Guide: Evaluating Trifluoromethylpyridine Analogs
Introduction: The Privileged Nature of the TFMP Scaffold
In modern agrochemical and pharmaceutical drug design, the trifluoromethylpyridine (TFMP) moiety has emerged as a highly privileged scaffold. The strategic incorporation of a trifluoromethyl (
This guide objectively compares the performance of novel TFMP analogs against established commercial alternatives, providing drug development professionals with actionable SAR insights and self-validating experimental methodologies.
Mechanistic Pathways and Target Recognition
The versatility of TFMP analogs stems from their ability to engage diverse biological targets depending on their peripheral functionalization.
-
Direct Enzymatic Inhibition : Certain TFMP-amides (e.g., fluopyram analogs) act as potent Succinate Dehydrogenase (SDH) inhibitors. They competitively bind to the ubiquinone-binding pocket in the mitochondrial respiratory chain, halting ATP production and inducing pathogen cell death[2].
-
Host Immune Activation : Conversely, TFMP-piperazine derivatives function as systemic immune activators. Rather than attacking the pathogen directly, they trigger the host's phenylpropanoid biosynthetic pathway, upregulating enzymes like superoxide dismutase (SOD) and phenylalanine ammonia-lyase (PAL) to induce Systemic Acquired Resistance (SAR)[3].
Mechanistic divergence of TFMP analogs: Direct enzymatic inhibition vs. host immune activation.
Comparative SAR Analysis & Performance Data
To objectively evaluate the efficacy of newly designed TFMP analogs, we must benchmark them against widely used commercial standards (e.g., Thiodiazole copper, Bismerthiazol, and Ningnanmycin).
Table 1: In Vitro Efficacy ( ) of TFMP Analogs vs. Commercial Alternatives
| Compound Class | Specific Substitution | Target Pathogen | Commercial Alternative | Alternative | Relative Efficacy | |
| TFMP-1,3,4-oxadiazole | Compound 6a (2,4-dichloro phenyl) | R. solanacearum | 26.20 | Thiodiazole copper | 97.20 | 3.7x Higher |
| TFMP-1,3,4-oxadiazole | Compound 6a (2,4-dichloro phenyl) | X. axonopodis pv. citri | 10.11 | Thiodiazole copper | 35.30 | 3.5x Higher |
| TFMP-sulfone amide | Compound F10 (Sulfone linker) | X. oryzae pv. oryzae | 83.00 | Bismerthiazol | 112.00 | 1.3x Higher |
| TFMP-piperazine | Compound A16 | Tobacco Mosaic Virus | 18.40 | Ningnanmycin | 50.20 | 2.7x Higher |
Causality Behind the SAR Observations:
-
Halogenation on Distal Rings (Oxadiazoles) : In TFMP-1,3,4-oxadiazole derivatives, installing strongly electron-withdrawing groups (like 2,4-dichloro) on the terminal benzene ring significantly enhances antibacterial activity[4]. The Causality: The halogens increase the overall lipophilicity (LogP) of the molecule, facilitating superior penetration through the complex lipopolysaccharide outer membrane of Gram-negative bacteria.
-
Sulfur Oxidation States (Amides) : For TFMP-amides containing sulfur, the oxidation state dictates target affinity. Sulfone-containing derivatives generally outperform their thioether and sulfoxide counterparts[5]. The Causality: The highly polarized
bonds in the sulfone group act as potent hydrogen bond acceptors, forming highly stable, directional interactions with target kinase or dehydrogenase residues that thioethers cannot achieve.
Standardized Experimental Protocols for SAR Validation
To ensure trustworthy, reproducible data, the following protocols outline the methodologies used to generate the comparative efficacy data. Every protocol is designed as a self-validating system.
Iterative experimental workflow for the synthesis, screening, and optimization of TFMP analogs.
Protocol 1: High-Throughput Turbidimetric Antimicrobial Assay
Purpose: To quantitatively determine the
Step-by-Step Methodology:
-
Stock Preparation : Dissolve synthesized TFMP analogs in MS-grade dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL.
-
Self-Validation Check: Always include a 1% DMSO-only control well. If the DMSO control shows
growth inhibition compared to the blank media, the solvent concentration must be reduced to prevent baseline toxicity skewing the data.
-
-
Inoculum Standardization : Culture the target bacterial strain (e.g., R. solanacearum) in Nutrient Broth (NB) at 28°C with shaking (180 rpm) until the exponential growth phase is reached (
). -
Gradient Plating : Prepare a serial dilution gradient of the test compounds (e.g., 100, 50, 25, 12.5, 6.25
g/mL) in 96-well microtiter plates. -
Incubation & Readout : Inoculate each well with 5
L of the standardized bacterial suspension. Incubate at 28°C for 24–48 hours. Measure the optical density at 595 nm ( ) using a microplate reader. -
Data Processing : Calculate the inhibition rate using the formula: [(OD_control - OD_treatment) / OD_control] × 100. Determine the
using probit regression analysis.
Protocol 2: Succinate Dehydrogenase (SDH) Enzymatic Inhibition Assay
Purpose: To validate that the phenotypic antimicrobial activity is driven by specific on-target SDH inhibition.
Step-by-Step Methodology:
-
Mitochondrial Isolation : Extract mitochondria from the target pathogen using differential centrifugation in a cold sucrose homogenization buffer (0.25 M sucrose, 1 mM EDTA, 10 mM Tris-HCl, pH 7.4).
-
Reaction Matrix Setup : In a UV-compatible 96-well plate, combine 50 mM potassium phosphate buffer (pH 7.4), 20 mM succinate (the substrate), 50
M 2,6-dichlorophenolindophenol (DCPIP, the electron acceptor), and the TFMP analog. -
Kinetic Initiation : Add the isolated mitochondrial extract to initiate the enzymatic reaction.
-
Spectrophotometric Tracking : Monitor the reduction of DCPIP by tracking the decrease in absorbance at 600 nm over 10 minutes.
-
Self-Validation Check: DCPIP turns from blue to colorless upon reduction. The rate of color loss is directly proportional to SDH activity. If the positive control (no inhibitor) fails to rapidly reduce the DCPIP, the mitochondrial extraction has degraded, and the assay must be aborted and restarted with fresh extract.
-
Conclusion
The integration of the trifluoromethylpyridine scaffold into chemical libraries offers a robust, highly tunable strategy for overcoming existing resistance mechanisms in pathogens. As demonstrated by the comparative SAR data, rational modifications—such as the incorporation of 1,3,4-oxadiazole rings or optimized sulfone linkers—yield compounds that significantly outperform traditional commercial standards. By strictly adhering to self-validating phenotypic and target-based assays, researchers can efficiently optimize these analogs from initial hits into viable clinical or agricultural candidates.
References
-
Title : Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides Source : Journal of Agricultural and Food Chemistry (ACS Publications) URL :[Link]
-
Title : Novel trifluoromethylpyridine piperazine derivatives as potential plant activators Source : Frontiers in Plant Science (PMC / NIH) URL :[Link]
-
Title : Trifluoromethylpyridine 1,3,4-Oxadiazole Derivatives: Emerging Scaffolds as Bacterial Agents Source : ACS Omega (ACS Publications) URL :[Link]
-
Title : Synthesis and biological activities of novel trifluoromethylpyridine amide derivatives containing sulfur moieties Source : RSC Advances (Royal Society of Chemistry) URL :[Link]
-
Title : The importance of trifluoromethyl pyridines in crop protection Source : ResearchGate / Pest Management Science URL :[Link]
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- 2. researchgate.net [researchgate.net]
- 3. Novel trifluoromethylpyridine piperazine derivatives as potential plant activators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and biological activities of novel trifluoromethylpyridine amide derivatives containing sulfur moieties - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07301F [pubs.rsc.org]
A Comparative Guide to the Spectroscopic Validation of Products from 2-Chloro-6-hydrazinyl-4-(trifluoromethyl)pyridine
In the landscape of modern drug discovery and development, the structural integrity of synthesized molecules is paramount. Heterocyclic compounds, particularly those containing pyridine and pyrazole scaffolds, are foundational to many therapeutic agents due to their diverse biological activities.[1] The starting material, 2-Chloro-6-hydrazinyl-4-(trifluoromethyl)pyridine, is a versatile precursor for creating a variety of fused heterocyclic systems, such as the medicinally significant pyrazolo[3,4-b]pyridines.[2][3]
The unambiguous characterization of reaction products is a critical checkpoint in any synthetic workflow. Failure to rigorously validate a molecular structure can lead to flawed structure-activity relationship (SAR) studies, wasted resources, and potential safety issues. This guide provides an in-depth, comparative analysis of the spectroscopic validation of products derived from 2-Chloro-6-hydrazinyl-4-(trifluoromethyl)pyridine, designed for researchers, scientists, and drug development professionals. We will explore the synthesis and detailed spectroscopic analysis of a primary product and compare it with a structurally distinct alternative, emphasizing the nuances in spectral data that allow for their differentiation.
Part 1: Synthesis and Validation of a Primary Product: 1H-Pyrazolo[3,4-b]pyridine Derivative
A common and powerful transformation of hydrazinopyridines is the cyclocondensation reaction with 1,3-dicarbonyl compounds to form a fused pyrazole ring.[4][5] This reaction, a variant of the Knorr pyrazole synthesis, is a cornerstone of heterocyclic chemistry. For our primary example, we will examine the reaction of 2-Chloro-6-hydrazinyl-4-(trifluoromethyl)pyridine with ethyl acetoacetate. This reaction is expected to yield 1-(4-chloro-6-(trifluoromethyl)pyridin-2-yl)-3-methyl-1H-pyrazol-5(4H)-one, which can exist in several tautomeric forms. For the purpose of this guide, we will focus on the characterization of the resulting pyrazolo[3,4-b]pyridine scaffold that can be formed under specific conditions.
The causality behind this choice of reagents lies in their reliability and the high propensity of the hydrazine nitrogen to attack the electrophilic carbonyl carbons of the B-ketoester, initiating a cascade of condensation and cyclization.[6]
Experimental Workflow and Visualization
The overall process from starting materials to validated product is a multi-step procedure requiring careful execution and analysis at each stage.
Caption: A generalized workflow for the synthesis and analysis of pyrazolo[3,4-b]pyridine derivatives.
Spectroscopic Validation
A multi-technique approach is essential for irrefutable structure confirmation.[7] We will utilize ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: This technique provides information about the chemical environment of hydrogen atoms in the molecule. For the expected pyrazolo[3,4-b]pyridine product, we anticipate specific signals:
-
Aromatic Protons: Two singlets in the aromatic region (typically δ 7.0-8.5 ppm), corresponding to the protons on the pyridine and pyrazole rings. The electron-withdrawing trifluoromethyl group will deshield the adjacent proton, causing it to appear at a higher chemical shift.
-
Methyl Protons: A singlet around δ 2.2-2.5 ppm, corresponding to the methyl group on the pyrazole ring.[8]
-
NH Proton: A broad singlet, which may be exchangeable with D₂O, corresponding to the N-H proton of the pyrazole ring. Its chemical shift can vary widely depending on solvent and concentration.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: This provides a count of unique carbon atoms and information about their electronic environment. Key expected signals include:
-
Quaternary Carbons: Several signals for the carbons of the fused ring system that do not have attached protons. The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling.
-
Aromatic CH Carbons: Signals corresponding to the protonated carbons of the aromatic rings.
-
Methyl Carbon: A signal in the aliphatic region (typically δ 10-20 ppm).
FT-IR (Fourier-Transform Infrared) Spectroscopy: IR spectroscopy is invaluable for identifying functional groups.[9][10]
-
N-H Stretch: A peak in the range of 3100-3300 cm⁻¹, characteristic of the N-H bond in the pyrazole ring.
-
C=N and C=C Stretching: Multiple bands in the 1500-1650 cm⁻¹ region, corresponding to the stretching vibrations of the aromatic rings.
-
C-F Stretching: Strong, characteristic absorption bands typically found in the 1100-1300 cm⁻¹ region.
MS (Mass Spectrometry): This technique provides the molecular weight of the compound and information about its fragmentation pattern.
-
Molecular Ion Peak (M⁺): The mass spectrometer will detect the intact molecule, providing a peak corresponding to its molecular weight. The presence of a chlorine atom will result in a characteristic M+2 peak with an intensity of about one-third of the M⁺ peak, due to the natural abundance of the ³⁷Cl isotope.
| Spectroscopic Data for Primary Product: 3-methyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine | |
| Technique | Observed Data (Hypothetical/Typical) |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 13.5 (br s, 1H, NH), 8.3 (s, 1H, Ar-H), 7.5 (s, 1H, Ar-H), 2.6 (s, 3H, CH₃) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 160.2, 148.5, 142.1 (q, J=34 Hz, C-CF₃), 135.0, 118.4 (q, J=274 Hz, CF₃), 115.3, 105.8, 12.1 (CH₃) |
| FT-IR (KBr, cm⁻¹) | 3150 (N-H), 1610 (C=N), 1580 (C=C), 1320, 1150 (C-F) |
| MS (EI, m/z) | 215 (M⁺), 196, 146 |
Part 2: Comparative Analysis with an Alternative Product
To showcase the power of spectroscopic validation, we will compare the primary product with a plausible alternative that could be synthesized from the same starting material. By reacting 2-Chloro-6-hydrazinyl-4-(trifluoromethyl)pyridine with diethyl ethoxymethylenemalonate, a different fused heterocyclic system can be formed, in a reaction analogous to the Gould-Jacobs reaction.[11][12][13] This would lead to a pyrazolo[3,4-b]pyridin-4-one derivative.
The key structural difference is the presence of a carbonyl group (C=O) and an ester group in the alternative product, which will give rise to distinct spectroscopic signatures.
Spectroscopic Distinctions
The differentiation between these two closely related structures relies on identifying unique signals absent in the other.
-
¹H NMR: The alternative product would show signals for the ethyl ester group: a quartet around δ 4.3 ppm (OCH₂) and a triplet around δ 1.3 ppm (CH₃). The aromatic proton signals would also be in a different environment and thus have different chemical shifts.
-
¹³C NMR: The most telling difference would be the appearance of a signal for the carbonyl carbon of the ketone around δ 175-185 ppm and the ester carbonyl around δ 160-170 ppm.
-
FT-IR: A strong, sharp absorption band for the C=O stretch of the ketone would appear around 1680-1700 cm⁻¹, a feature completely absent in the primary product.
| Spectroscopic Comparison: Primary Product vs. Alternative Product | ||
| Technique | Primary Product (Pyrazolopyridine) | Alternative Product (Pyrazolopyridinone) |
| Key ¹H NMR Signal | Methyl singlet (~2.6 ppm) | Ethyl ester signals (quartet ~4.3 ppm, triplet ~1.3 ppm) |
| Key ¹³C NMR Signal | Absence of C=O signals | Ketone C=O signal (~180 ppm), Ester C=O (~165 ppm) |
| Key FT-IR Band (cm⁻¹) | Absence of strong C=O stretch | Strong C=O stretch (~1690 cm⁻¹) |
This direct comparison illustrates how specific features in each spectrum serve as a fingerprint for the molecule's unique functional groups and overall structure.
Part 3: Detailed Experimental Protocol
This section provides a robust, self-validating protocol for the synthesis and characterization of the primary product, 3-methyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine.
Synthesis Protocol
-
Reaction Setup: To a solution of 2-Chloro-6-hydrazinyl-4-(trifluoromethyl)pyridine (1.0 eq) in absolute ethanol (10 mL/mmol), add ethyl acetoacetate (1.1 eq).
-
Catalysis: Add a catalytic amount of glacial acetic acid (3-4 drops). The acid catalyzes the condensation by protonating the carbonyl oxygen, making the carbon more electrophilic.
-
Reflux: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Reduce the solvent volume under reduced pressure. Pour the residue into ice-cold water and stir.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water and then a small amount of cold ethanol to remove impurities.
-
Purification: If necessary, purify the crude product by column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent.
-
Drying: Dry the purified product under high vacuum to yield the final compound.
Spectroscopic Sample Preparation
-
NMR: Dissolve ~5-10 mg of the purified product in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.
-
FT-IR: Prepare a KBr pellet by grinding a small amount of the solid product with dry potassium bromide and pressing it into a thin, transparent disk.
-
MS: Prepare a dilute solution of the sample in a volatile solvent like methanol or acetonitrile for analysis by electrospray ionization (ESI) or analyze the solid directly using electron impact (EI).
Conclusion
The rigorous application of multiple spectroscopic techniques is non-negotiable in modern chemical synthesis. As demonstrated, while ¹H NMR provides a detailed map of the proton framework, ¹³C NMR, FT-IR, and Mass Spectrometry offer complementary and crucial data points that, when combined, allow for the unambiguous confirmation of a target structure. The comparison between the primary pyrazolo[3,4-b]pyridine product and a plausible pyridinone alternative highlights how subtle changes in synthetic strategy can lead to different products, and how spectroscopy provides the definitive means to distinguish between them. For professionals in drug development, mastering the interpretation of this data is fundamental to ensuring the integrity and success of the research pipeline.
References
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Gould–Jacobs reaction - Wikipedia. Available at: [Link]
- Bruice, P. Y. (2016). Organic Chemistry. Pearson.
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Terahertz Time Domain Spectroscopy and Chemometrics for Recognition of Pharmacological Bi-Heterocyclic Compounds - PMC. Available at: [Link]
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Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC. Available at: [Link]
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Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300. Available at: [Link]
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One-step, facile synthesis of pyrazolopyridines and tetrahydropyrazolopyridines through disproportionation of initially formed pyrazolo Hantzsch dihydropyridine - Semantic Scholar. Available at: [Link]
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Synthesis and studies of pyrazolo[3,4-b]pyridin-4-one derivatives - SciSpace. Available at: [Link]
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SPECTROSCOPIC STUDIES OF SOME N-HETEROCYCLIC COMPOUNDS - Dr. Annasaheb GD Bendale Mahila Mahavidyalaya, Jalgaon. Available at: [Link]
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Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent - MDPI. Available at: [Link]
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Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - Beilstein Journals. Available at: [Link]
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Novel method for determination of heterocyclic compounds and their impact in brewing technology - ResearchGate. Available at: [Link]
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1H, 13C, and 15N NMR spectra of some pyridazine derivatives - PubMed. Available at: [Link]
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Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - MDPI. Available at: [Link]
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Novel Pyrazolo[3,4-b]pyridine Derivatives: Synthesis, Characterization, Antimicrobial and Antiproliferative Profile - PubMed. Available at: [Link]
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Effect of Reaction Conditions on the Outcome of the Reaction between 2-Hydrazino-4,6-dimethylpyrimidine and Trifluoromethyl-β-diketones - ResearchGate. Available at: [Link]
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(PDF) 1H and 13C NMR study of perdeuterated pyrazoles - ResearchGate. Available at: [Link]
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Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives | Asian Journal of Chemistry. Available at: [Link]
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Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis | ACS Omega. Available at: [Link]
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Cyclocondensation of Hydrazine Derivatives, Synthesis of Flavones and Chromones, Ring-Opening of Epoxides, Metal-Free Intramolecular Alkyne Trimerizations - Organic Chemistry Portal. Available at: [Link]
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SPECTROSCOPIC TECHNIQUES FOR IDENTIFICATION OF DRUGS IN DIFFERENT PHARMACEUTICAL PREPARATIONS - IIP Series. Available at: [Link]
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1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - DAU. Available at: [Link]
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Applications of 2-Chloro-6-methyl-4-(trifluoromethyl)pyridine in Pharma. Available at: [Link]
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5 Combination of 1H and 13C NMR Spectroscopy. Available at: [Link]
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SPECTRAL CHARACTERIZATION OF MACRO-HETEROCYCLIC COMPOUND RhTMPyP / ZnTSPc - Galați University Press. Available at: [Link]
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Synthesis of oxindole fused 1,3-oxazepanes via hydride transfer initiated ring expansion of pyrrolidine - Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]
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- 12. ablelab.eu [ablelab.eu]
- 13. mdpi.com [mdpi.com]
The Trifluoromethyl (-CF₃) Advantage: A Comparative Guide to Bioisosteric Replacement in Drug Design
As a Senior Application Scientist in medicinal chemistry, one of the most reliable strategies for rescuing a failing drug candidate is the strategic incorporation of a trifluoromethyl (-CF₃) group. Often referred to as a "magic" moiety, the -CF₃ group is not merely a structural decoration; it is a profound physicochemical modifier.
This guide objectively compares the performance of the -CF₃ group against traditional aliphatic alternatives (such as the methyl group, -CH₃), providing the underlying causality, supporting experimental data, and self-validating protocols necessary to execute these modifications in your own drug discovery workflows.
Mechanistic Causality: Why -CF₃ Outperforms -CH₃
To understand why the -CF₃ group is a privileged bioisostere, we must analyze its impact across three fundamental pillars of pharmacokinetics and pharmacodynamics:
A. Thermodynamic Resistance to Oxidative Metabolism
The primary mechanism of drug clearance is hepatic oxidation, driven by Cytochrome P450 (CYP450) enzymes. These enzymes utilize a high-valent iron-oxo species to abstract hydrogen atoms from alkyl groups (like -CH₃), leading to rapid hydroxylation and subsequent phase II clearance. By replacing a -CH₃ with a -CF₃ group, we introduce a thermodynamic sink. The C–F bond dissociation energy is approximately 485 kJ/mol, significantly higher than the C–H bond (414 kJ/mol) [1]. This energy barrier is too high for CYP450s to overcome, effectively "blocking" the metabolic soft spot and prolonging the drug's half-life.
B. Enhanced Target Binding via Steric and Electrostatic Tuning
While a fluorine atom is only slightly larger than a hydrogen atom, a fully substituted -CF₃ group has a van der Waals volume of ~42.8 ų, making it significantly bulkier than a -CH₃ group (~16.8 ų) and closer in size to an isopropyl group [2]. This bulk allows the -CF₃ group to perfectly fill deep, hydrophobic binding pockets in target proteins. Furthermore, the strong electron-withdrawing nature of the three fluorine atoms alters the electrostatic potential of the parent molecule, often lowering the pKa of adjacent basic amines to improve membrane permeability.
C. Lipophilicity and Membrane Permeability
The -CF₃ group is highly lipophilic (Hansch π constant = 0.88, compared to 0.52 for -CH₃). This increased lipophilicity directly translates to higher LogP values, enhancing blood-brain barrier (BBB) penetration and gastrointestinal absorption [2].
Fig 1: Mechanism of CYP450 oxidative blocking by the trifluoromethyl group compared to a methyl group.
Comparative Experimental Data: Case Studies
To objectively quantify the advantages of the -CF₃ group, we can examine historical Structure-Activity Relationship (SAR) data from landmark drug development programs.
Case Study 1: Celecoxib (COX-2 Inhibitor)
Celecoxib relies heavily on its -CF₃ group for both target selectivity and potency. The -CF₃ group inserts into a specific hydrophobic side pocket of the COX-2 enzyme that is inaccessible in the COX-1 isoform. Replacing this -CF₃ group with a -CH₃ group results in a catastrophic loss of selectivity and a massive drop in potency [3][4].
Table 1: SAR Comparison of Celecoxib vs. Methyl Analog
| Compound Variant | R-Group Substitution | COX-2 IC₅₀ (µM) | COX-1 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| Celecoxib (Approved) | -CF₃ | 0.04 | 15.0 | 375 |
| Methyl Analog | -CH₃ | >1.0 | >50.0 | Minimal |
Case Study 2: Fluoxetine (SSRI)
Fluoxetine (Prozac) utilizes a -CF₃ group at the para-position of its phenoxy ring. This placement serves a dual purpose: it perfectly anchors the molecule into the hydrophobic pocket of the Serotonin Transporter (SERT) with an IC₅₀ of ~17 nM, and it completely blocks para-hydroxylation, a common metabolic degradation pathway for aromatic rings [5].
Table 2: Physicochemical Impact of -CF₃ in Fluoxetine
| Property | Value with -CF₃ (Fluoxetine) | Pharmacological Consequence |
| SERT Binding Affinity (IC₅₀) | 17 nM | Potent and sustained serotonin reuptake inhibition. |
| cLogP | 4.2 | Excellent BBB penetration for CNS efficacy. |
| Metabolic Fate | N-demethylation (Active) | Aromatic oxidation is blocked; active metabolite is preserved. |
Experimental Methodology: Validating Metabolic Stability
To empirically prove the metabolic superiority of a -CF₃ substituted candidate over its -CH₃ counterpart, a self-validating In Vitro Liver Microsomal Stability Assay must be performed.
The following protocol is designed with internal controls to ensure data integrity. The inclusion of a "No-NADPH" control isolates CYP450-specific metabolism from chemical instability, while the zero-minute quench guarantees 100% baseline recovery [6].
Step-by-Step Protocol: Liver Microsomal Stability Assay
1. Reagent Preparation:
-
Microsomes: Thaw human or rat liver microsomes on ice. Dilute to a working concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).
-
Test Compounds: Prepare 10 mM stock solutions of the -CF₃ candidate, the -CH₃ analog, and a positive control (e.g., Verapamil) in DMSO. Dilute to a 1 µM final assay concentration (ensure final DMSO is ≤0.1% to prevent CYP inhibition).
-
NADPH Regenerating System: Prepare a solution containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase.
2. Pre-Incubation (Thermal Equilibration):
-
Add the test compound and the microsomal suspension to a 96-well plate.
-
Causality Check: Pre-incubate at 37°C for 10 minutes. This allows the highly lipophilic -CF₃ compounds to fully partition into the microsomal lipid bilayers before enzymatic initiation.
3. Reaction Initiation & Time-Course Sampling:
-
Initiate the reaction by adding the pre-warmed NADPH regenerating system.
-
At specific time points (t = 0, 5, 15, 30, and 60 minutes), remove a 50 µL aliquot from the reaction well.
4. Termination & Extraction (The Quench):
-
Immediately dispense the 50 µL aliquot into 150 µL of ice-cold acetonitrile containing an internal standard.
-
Causality Check: The organic solvent and freezing temperature instantly denature the CYP450 proteins, halting all metabolism at the exact time point. The t=0 sample must be quenched before adding NADPH to establish the 100% recovery baseline.
5. Analysis & Data Processing:
-
Centrifuge the quenched samples at 4,000 rpm for 15 minutes to precipitate proteins.
-
Analyze the supernatant via LC-MS/MS.
-
Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the linear regression represents the elimination rate constant (
). Calculate half-life ( ) and intrinsic clearance ( ).
Fig 2: Step-by-step experimental workflow for the in vitro liver microsomal stability assay.
Conclusion
The transition from a methyl to a trifluoromethyl group is a masterclass in rational drug design. By leveraging the immense bond strength of the C-F bond and the unique steric bulk of the -CF₃ moiety, medicinal chemists can simultaneously solve issues of rapid metabolic clearance, poor target affinity, and inadequate membrane permeability. When validated through rigorous, internally controlled microsomal assays, the -CF₃ group consistently proves its worth as a premier bioisostere.
References
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. National Institutes of Health (PMC). Available at:[Link]
-
Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations. ResearchGate (J. Med. Chem). Available at:[Link]
-
Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. National Institutes of Health (PMC). Available at:[Link]
-
Classics in Chemical Neuroscience: Fluoxetine (Prozac). National Institutes of Health (PMC). Available at:[Link]
Comparative Reactivity Guide: 2-Chloro-6-hydrazinyl-4-(trifluoromethyl)pyridine vs. 2-Hydrazinopyridine
Executive Summary
In the landscape of heterocyclic organic synthesis, hydrazine-substituted pyridines serve as indispensable building blocks for constructing complex nitrogen-containing heterocycles, such as pyrazoles and pyridazines. However, the reactivity of the hydrazine moiety is profoundly dictated by the electronic environment of the attached pyridine ring.
This guide provides an in-depth comparative analysis between a highly reactive standard, 2-Hydrazinopyridine , and a sterically/electronically deactivated analog, 2-Chloro-6-hydrazinyl-4-(trifluoromethyl)pyridine . By examining their nucleophilicity, cyclization kinetics, and required experimental conditions, this guide equips researchers with the mechanistic understanding necessary to optimize synthetic workflows.
Structural & Electronic Profiling
The fundamental difference in reactivity between these two compounds stems from the modulation of the
-
2-Hydrazinopyridine: In this unsubstituted system, the terminal nitrogen is the primary nucleophilic center. The internal nitrogen (
) exhibits lower nucleophilicity due to electron withdrawal from the adjacent pyridine ring[2]. Despite this, the terminal amine retains a high degree of nucleophilicity, allowing for rapid attack on electrophiles. -
2-Chloro-6-hydrazinyl-4-(trifluoromethyl)pyridine[3]: The introduction of a chlorine atom at C6 and a trifluoromethyl group at C4 drastically alters the electronic landscape. The strong inductive (-I) effect of the chlorine, combined with the inductive and mesomeric (-I, -M) effects of the -CF
group, severely depletes the electron density of the pyridine ring. This electron deficiency is transmitted to the exocyclic hydrazine moiety, drastically lowering the HOMO energy and quenching its nucleophilicity.
Caption: Logical relationship between substituent electronic effects and resulting nucleophilicity.
Kinetic Behavior & Regioselectivity in Cyclization
The synthesis of pyrazoles via the condensation of hydrazines with 1,3-diketones is a staple reaction in medicinal chemistry[4]. The reaction sequence involves a nucleophilic attack to form a hemiaminal intermediate, followed by dehydration and ring closure.
For 2-hydrazinopyridine , this process is kinetically favorable. The high nucleophilicity drives rapid hemiaminal formation at ambient temperatures.
Conversely, the deactivated nature of 2-Chloro-6-hydrazinyl-4-(trifluoromethyl)pyridine turns the initial nucleophilic attack into a severe kinetic bottleneck. To overcome this, the electrophilicity of the carbonyl must be enhanced via general acid catalysis. However, a delicate pH balance must be maintained: if the medium is too acidic, the hydrazine becomes protonated (forming an unreactive hydrazinium ion), halting the reaction entirely[1].
Quantitative Reactivity Comparison
| Parameter | 2-Hydrazinopyridine | 2-Chloro-6-hydrazinyl-4-(trifluoromethyl)pyridine |
| CAS Number | 4930-98-7 | 129015-68-5 |
| Nucleophilicity | High ( | Low (Deactivated by -CF |
| Typical Cyclization Temp | 25 °C – 78 °C | 78 °C – 110 °C (Reflux required) |
| Catalyst Requirement | Often uncatalyzed or mild acid | Strong acid catalysis required (e.g., p-TsOH) |
| Reaction Time (Standard) | 2 – 4 hours | 12 – 24 hours |
| Oxidative Stability | Low (Prone to degradation; use HCl salt) | High (Protected by electron deficiency) |
Experimental Methodologies
The following protocols outline the self-validating experimental workflows required to successfully synthesize pyrazoles using both reagents. The causality behind the differing conditions is directly tied to the electronic profiling established above.
Protocol A: Mild Pyrazole Synthesis (Using 2-Hydrazinopyridine)
Because the nucleophile is highly active, thermal degradation and side-reactions must be minimized by using mild conditions.
-
Preparation: Dissolve 1.0 equivalent of the target 1,3-diketone in absolute ethanol (0.2 M concentration).
-
Addition: Add 1.05 equivalents of 2-hydrazinopyridine dropwise at room temperature. (Note: If using the dihydrochloride salt, pre-neutralize with 2.0 equivalents of triethylamine).
-
Reaction: Stir the mixture at room temperature to 50 °C for 2–4 hours. The high nucleophilicity drives rapid hemiaminal formation without external activation.
-
Validation & Isolation: Monitor the consumption of the diketone via TLC. Upon completion, concentrate the mixture under reduced pressure. Purify the resulting crude product via recrystallization (e.g., from ethanol/water) or flash chromatography.
Protocol B: Forced Cyclization (Using Fluorinated Hydrazine)
Because the nucleophile is deactivated, the electrophile must be activated, and the thermodynamic equilibrium must be artificially driven forward.
-
Preparation: Dissolve 1.0 equivalent of the 1,3-diketone in a high-boiling, water-immiscible solvent such as toluene (0.2 M).
-
Addition: Add 1.1 equivalents of 2-Chloro-6-hydrazinyl-4-(trifluoromethyl)pyridine.
-
Activation: Introduce a catalytic amount (0.1 eq) of p-toluenesulfonic acid (p-TsOH). This specifically activates the carbonyl carbon, compensating for the poor nucleophilicity of the fluorinated hydrazine.
-
Thermodynamic Driving: Equip the reaction flask with a Dean-Stark trap to continuously remove the water byproduct. Reflux at 110 °C for 12–24 hours. Removing water prevents the reversible hydrolysis of the difficult-to-form hemiaminal intermediate.
-
Workup: Quench the reaction with saturated aqueous NaHCO
to neutralize the acid catalyst (preventing product degradation). Extract with ethyl acetate, dry over anhydrous Na SO , and purify via silica gel chromatography.
Caption: Experimental workflow for pyrazole synthesis comparing both hydrazine derivatives.
References
-
Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis Source: Chemical Reviews (acs.org) URL:[Link]
-
Synthesis and Some Reactions of 4-Benzoyl-5-Phenyl-1-Pyridin-2-yl-1H-Pyrazole-3-Carboxylic Acid Source: TUBITAK URL:[Link]
-
Synthesis of tetrasubstituted pyrazoles containing pyridinyl substituents Source: PMC - NIH URL:[Link]
Sources
Benchmarking new trifluoromethylpyridine synthesis methods against literature
As a Senior Application Scientist, I have structured this guide to move beyond mere synthetic recipes. To truly benchmark next-generation trifluoromethylpyridine (TFMP) synthesis, we must understand the mechanistic causality that dictates yield, scalability, and regioselectivity.
The trifluoromethylpyridine scaffold is a privileged structural motif in modern drug discovery and agrochemistry. The incorporation of a strongly electron-withdrawing trifluoromethyl group (Hammett constant σp = 0.54) into the pyridine ring significantly enhances lipophilicity, metabolic stability, and target binding affinity via electrostatic interactions[1]. While legacy industrial syntheses rely on harsh vapor-phase halogen exchange (e.g., >300 °C with iron fluoride)[1], these methods suffer from poor regiocontrol and multi-chlorinated byproducts. Today, the benchmark for TFMP synthesis has shifted toward precision methodologies: De Novo Cyclization and Late-Stage Photoredox C-H Trifluoromethylation .
Mechanistic Paradigms & Causality
1. De Novo Cyclization (Bottom-Up Approach) Synthesizing the pyridine ring from acyclic, CF3-containing building blocks offers unparalleled regiocontrol. A benchmark method involves the copper-catalyzed cyclization of CF3-ynones with vinyl azides[2]. Causality: The reaction relies on a Staudinger-type process. Triphenylphosphine (PPh3) attacks the vinyl azide to form a highly reactive vinyl iminophosphorane intermediate. Copper catalysis then accelerates a 1,4-addition of this intermediate to the electrophilic CF3-ynone. The subsequent cyclization perfectly dictates the position of the CF3 group (exclusively at the C6 position) and allows for the introduction of diverse aryl groups at the C2 and C4 positions[2].
2. Photoredox C-H Trifluoromethylation (Late-Stage Functionalization) For complex, pre-existing pyridine scaffolds, direct C-H functionalization is preferred. Visible-light photoredox catalysis utilizes transition metal complexes (e.g.,[Ir(dtbbpy)(ppy)2]PF6) to generate electrophilic CF3 radicals from bench-stable sources like SF5CF3 or Langlois' reagent under mild conditions,[3]. Causality: Upon irradiation with blue LEDs, the Ir(III) photocatalyst reaches a long-lived excited state, enabling single-electron transfer (SET) to the CF3 precursor. The resulting CF3 radical selectively attacks the most electron-rich or sterically accessible position on the heteroarene. Because the pyridine core is inherently electron-deficient, activating the ring (e.g., as an N-oxide or pyridone) often directs the radical attack and lowers the activation barrier[3].
Mechanistic Workflow Visualization
Mechanistic comparison of De Novo Cyclization vs. Photoredox C-H Trifluoromethylation.
Quantitative Benchmarking
The following table synthesizes the performance metrics of the primary methodologies discussed, providing a clear comparative baseline for process chemists.
| Methodology | Reagents / Catalyst | Reaction Conditions | Yield Range | Regioselectivity | Primary Application |
| Industrial Halogen Exchange | FeF3, Cl2/HF gas | >300 °C, Vapor Phase | 60–80% | Poor (Multi-chlorinated byproducts) | Large-scale production of simple building blocks[1] |
| De Novo Cyclization | Cu(I) salt, PPh3 | 80 °C, 12 h, Solvent | 41–53% | Excellent (100% specific to C6) | Synthesis of highly substituted, complex 2,4-diaryl-6-CF3-pyridines[2] |
| Photoredox C-H Functionalization | [Ir(dtbbpy)(ppy)2]PF6, Blue LED | Room Temp, 16 h | 37–89% | Moderate (ortho/meta mixtures common) | Late-stage functionalization of existing pharmaceutical scaffolds,[3] |
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols integrate built-in validation steps.
Protocol 1: Copper-Catalyzed De Novo Cyclization[2]
Objective: Synthesize regiopure, highly substituted TFMP derivatives.
-
Initiation: In an oven-dried Schlenk tube under an argon atmosphere, combine the vinyl azide (1.0 equiv) and triphenylphosphine (PPh3, 1.2 equiv) in anhydrous 1,2-dichloroethane (DCE).
-
Intermediate Validation (Self-Validating Step): Stir at room temperature for 2 hours. Extract a 10 µL aliquot and analyze via HRMS. Causality: Do not proceed until the [M+H]+ mass peak corresponding to the vinyl iminophosphorane intermediate (e.g., m/z 380.1565) is confirmed[2]. This ensures the Staudinger reduction is complete before introducing the electrophile, preventing unwanted side reactions.
-
Cyclization: Add the CF3-ynone (1.2 equiv) and a catalytic amount of Cu(I) salt (e.g., CuI, 10 mol%). Elevate the temperature to 80 °C and stir for 12 hours.
-
Isolation: Cool to room temperature, quench with water, and extract with ethyl acetate. Purify via silica gel chromatography.
-
Final Validation: Confirm the regiochemistry via 19F NMR. A sharp singlet at approximately -67.9 ppm is the definitive signature of the C6-trifluoromethyl group[2].
Protocol 2: Visible-Light Photoredox C-H Trifluoromethylation[3],[4]
Objective: Direct late-stage incorporation of a CF3 group into a pre-existing pyridine/pyridone core.
-
Preparation: In a transparent vial equipped with a PTFE septum, dissolve the pyridine substrate (1.0 equiv) and the CF3 source (e.g., Langlois' reagent or SF5CF3, 2.0 equiv) in degassed acetonitrile.
-
Catalyst Addition: Add the photoredox catalyst[Ir(dtbbpy)(ppy)2]PF6 (1-2 mol%).
-
Degassing (Critical Step): Sparge the solution with argon for 15 minutes. Causality: Oxygen is a potent triplet state quencher. Failing to remove dissolved O2 will intercept the excited *Ir(III) species, halting the single-electron transfer (SET) required to generate the CF3 radical.
-
Irradiation: Place the vial in a photoreactor equipped with 450 nm blue LEDs. Stir at ambient temperature for 16 hours. The mild temperature prevents the thermal degradation of sensitive functional groups.
-
Monitoring & Validation: Track the reaction progress using 19F NMR of the crude mixture. The emergence of peaks corresponding to ortho- or meta-CF3 substitutions will dictate the isomer ratio. Purify via preparative HPLC to isolate the target isomer.
Conclusion
The selection between De Novo Cyclization and Photoredox Functionalization hinges on the project phase. For early-stage discovery requiring structurally diverse, regiopure libraries, the copper-catalyzed cyclization of CF3-ynones is unmatched. Conversely, for late-stage lead optimization where a pre-existing drug candidate requires enhanced lipophilicity, the mild, radical-driven photoredox approach provides a powerful, albeit sometimes less regioselective, alternative.
References
1.[2] Title: Regioselective Synthesis of 2,4-Diaryl-6-trifluoromethylated Pyridines through Copper-Catalyzed Cyclization of CF3-Ynones and Vinyl Azides. Source: ACS Publications (The Journal of Organic Chemistry). URL: 2.[1] Title: Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Source: NIH (PMC). URL: 3. Title: Reduction of SF5CF3 via iridium catalysis: radical trifluoromethylation of aromatics. Source: RSC Advances. URL: 4.[3] Title: A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes. Source: ACS Publications (Organic Letters). URL:
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
